4-Bromo-6-methylpyridin-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVJMXCAYIZVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631013 | |
| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865156-59-8 | |
| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Bromo-6-methylpyridin-2-ol from 2-amino-4-picoline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-Bromo-6-methylpyridin-2-ol, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. The synthesis commences from the readily available starting material, 2-amino-6-methylpyridine, and proceeds through a two-step sequence involving regioselective bromination followed by a diazotization-hydrolysis reaction. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate successful execution in a laboratory setting.
Introduction: Substituted pyridin-2-ols (or their tautomeric pyridin-2-ones) are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom and a methyl group at specific positions on the pyridine ring can modulate the compound's physicochemical properties and biological target interactions. This guide details a robust and logical pathway for the synthesis of this compound.
Note on the Synthetic Strategy: The user's request specified 2-amino-4-picoline (2-amino-4-methylpyridine) as the starting material for the synthesis of this compound. However, this would require the migration of the methyl group from the 4- to the 6-position, which is not feasible under standard synthetic conditions. Therefore, this guide outlines a more chemically sound approach starting from 2-amino-6-methylpyridine, which preserves the carbon skeleton of the pyridine ring to yield the desired product.
Overall Synthetic Pathway
The synthesis of this compound from 2-amino-6-methylpyridine is accomplished in two primary steps:
-
Step 1: Regioselective Bromination. 2-amino-6-methylpyridine is first brominated at the 4-position using a suitable brominating agent to yield 2-amino-4-bromo-6-methylpyridine.
-
Step 2: Diazotization and Hydrolysis. The amino group of 2-amino-4-bromo-6-methylpyridine is then converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridin-2-ol.
Experimental Protocols
Step 1: Synthesis of 2-amino-4-bromo-6-methylpyridine
This procedure is adapted from established methods for the regioselective bromination of aminopyridines.
Materials:
-
2-amino-6-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-amino-4-bromo-6-methylpyridine.
Step 2: Synthesis of this compound
This procedure involves the diazotization of the aminopyridine intermediate followed by hydrolysis.
Materials:
-
2-amino-4-bromo-6-methylpyridine
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-amino-4-bromo-6-methylpyridine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the acidic solution of the aminopyridine, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly and carefully heat the reaction mixture to 50-60 °C and maintain this temperature until the evolution of nitrogen gas ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and neutralize it carefully with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 7-8.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of 2-amino-4-bromo-6-methylpyridine
| Reagent/Parameter | Molar Ratio (to starting material) | Concentration/Solvent | Temperature (°C) | Reaction Time (h) |
| 2-amino-6-methylpyridine | 1.0 | Acetonitrile | 0 to RT | 12-16 |
| N-Bromosuccinimide (NBS) | 1.05 | - | 0 | - |
Table 2: Reagents and Reaction Conditions for the Synthesis of this compound
| Reagent/Parameter | Molar Ratio (to starting material) | Concentration/Solvent | Temperature (°C) | Reaction Time (h) |
| 2-amino-4-bromo-6-methylpyridine | 1.0 | Sulfuric Acid/Water | 0-5 (diazotization) | 1 (diazotization) |
| Sodium Nitrite | 1.1 | Water | 0-5 | - |
| - | - | - | 50-60 (hydrolysis) | 1-2 (hydrolysis) |
Table 3: Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 2-amino-4-bromo-6-methylpyridine | C₆H₇BrN₂ | 187.04 | 70-85 | Off-white to pale yellow solid |
| This compound | C₆H₆BrNO | 188.02 | 60-75 | White to off-white solid |
Mandatory Visualization
Experimental Workflow
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to 4-Bromo-6-methylpyridin-2-ol (CAS 865156-59-8): Synthesis, Reactions, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-methylpyridin-2-ol, with the CAS number 865156-59-8, is a halogenated pyridine derivative that serves as a versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring a brominated pyridin-2-one core, presents multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities. The pyridin-2-one tautomer is the predominant form, and its hydroxyl group can be further functionalized, offering additional avenues for molecular elaboration. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound in the context of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source |
| CAS Number | 865156-59-8 | --INVALID-LINK-- |
| Molecular Formula | C₆H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-bromo-6-methyl-1H-pyridin-2-one | --INVALID-LINK-- |
| Synonyms | This compound, 4-bromo-6-methylpyridin-2(1H)-one, 4-Bromo-6-methyl-1H-pyridin-2-one | --INVALID-LINK-- |
| SMILES | CC1=CC(=CC(=O)N1)Br | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
| Purity | Typically >97% | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of its precursor, 4-hydroxy-6-methylpyridin-2(1H)-one. The precursor itself is synthesized from ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
Experimental Protocol: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one
This protocol is based on the synthesis of the precursor to the title compound.
Reagents and Materials:
-
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
-
1 N Hydrochloric acid
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 500 ml round bottom flask equipped with a magnetic stirrer, place 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate in 350 ml of 1 N hydrochloric acid.[1][2]
-
During the reaction, 4-hydroxy-6-methylpyridin-2(1H)-one will precipitate as a white solid.[1][2]
-
After cooling, the solid is collected by filtration.
Quantitative Data:
Experimental Protocol: Bromination of 4-hydroxy-6-methylpyridin-2(1H)-one (Proposed)
Reagents and Materials:
-
4-hydroxy-6-methylpyridin-2(1H)-one
-
N-Bromosuccinimide (NBS) or Bromine
-
Inert solvent (e.g., Dichloromethane, Acetic Acid)
-
Round bottom flask
-
Magnetic stirrer
Proposed Procedure:
-
Dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in a suitable inert solvent in a round bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide).
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and work up by extraction.
-
Purify the crude product by recrystallization or column chromatography.
Key Reactions of this compound
This compound is a valuable intermediate due to its reactivity at both the bromine and hydroxyl functionalities.
O-Alkylation
The hydroxyl group of the pyridin-2-one tautomer can be readily alkylated under basic conditions. A notable example is its methylation to form 4-bromo-2-methoxy-6-methylpyridine.
Experimental Protocol: Synthesis of 4-bromo-2-methoxy-6-methylpyridine
Reagents and Materials:
-
This compound (200 mg, 1.60 mmol)
-
Methanol (54 μL, 1.3 mmol)
-
Triphenylphosphine (419 mg, 1.60 mmol)
-
Diisopropyl azodicarboxylate (323 mg, 1.60 mmol)
-
Tetrahydrofuran (THF) (4.6 mL)
-
Ethyl acetate
-
1N NaOH solution
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a solution of this compound in THF under a nitrogen atmosphere, sequentially add methanol, triphenylphosphine, and diisopropyl azodicarboxylate.
-
Stir the reaction mixture at room temperature for 18 hours.
-
After completion, dilute the reaction with ethyl acetate and wash three times with 1N NaOH solution.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of 5% to 10% ethyl acetate in hexane.
Quantitative Data:
-
Yield: 65 mg (30%) of 4-bromo-2-methoxy-6-methylpyridine.
Protection of the Hydroxyl Group
For synthetic routes where the hydroxyl group might interfere with subsequent reactions, it can be protected, for example, as a silyl ether.
Experimental Protocol: TBDMS Protection of this compound
Reagents and Materials:
-
This compound (376 mg, 2 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (600 mg, 4 mmol)
-
Triethylamine (0.97 mL, 7.00 mmol)
-
Dry Dimethylformamide (DMF) (20 mL)
-
Diethyl ether
-
Ice-water
Procedure:
-
Stir a solution of this compound in dry DMF under a nitrogen atmosphere.[3]
-
Add TBDMS-Cl, followed by triethylamine.[3]
-
Stir the mixture at room temperature for 1 hour.[3]
-
Pour the solution into ice-water and extract with diethyl ether.[3]
Applications in Drug Discovery
Brominated pyridines are key intermediates in the synthesis of a wide array of biologically active compounds, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in the public literature, its structural motifs are found in molecules targeting various therapeutic areas. The general utility of such scaffolds suggests its potential as a building block for novel therapeutics.
Potential as a Precursor for Kinase Inhibitors
Many small molecule kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The pyridin-2-one moiety can act as a hydrogen bond donor and acceptor. The bromine at the 4-position allows for the introduction of aryl or heteroaryl groups that can occupy the ATP-binding pocket and contribute to the inhibitor's potency and selectivity.
Caption: Synthetic workflow for kinase inhibitor development.
Potential as a Precursor for GPCR Modulators
Allosteric modulators of GPCRs represent a promising area of drug discovery, offering the potential for greater subtype selectivity compared to orthosteric ligands. The scaffold of this compound can be elaborated to generate molecules with the appropriate three-dimensional structure to bind to allosteric sites on GPCRs.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and its reactivity at multiple positions make it an attractive intermediate for the creation of diverse chemical libraries. While detailed public information on its direct incorporation into clinical candidates is limited, its structural features are highly relevant to the design of potent and selective kinase inhibitors and GPCR modulators. The experimental protocols provided in this guide offer a practical foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of the chemical space accessible from this compound is likely to yield novel compounds with significant therapeutic potential.
References
physical and chemical properties of 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of 4-Bromo-6-methylpyridin-2-ol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the broader class of substituted pyridin-2-ones to provide a context for its potential applications and areas of investigation.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | PubChem[1] |
| Molecular Weight | 188.02 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-6-methyl-1H-pyridin-2-one | PubChem[1] |
| CAS Number | 865156-59-8 | PubChem[1] |
| Canonical SMILES | CC1=CC(=CC(=O)N1)Br | PubChem[1] |
| InChI | InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | PubChem[1] |
| InChIKey | RXVJMXCAYIZVKM-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Tautomerism
It is important for researchers to recognize that this compound exists in tautomeric equilibrium with 4-Bromo-6-methyl-1H-pyridin-2-one. The pyridin-2-one form is often the more stable tautomer.
Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound from basic starting materials is not available in the reviewed literature, a procedure for a related protection reaction has been documented. Furthermore, general methods for the synthesis and biological evaluation of substituted pyridin-2-ones are described in the scientific literature and can be adapted for this specific compound.
Protection of the Hydroxyl Group (Representative Protocol)
A patent for imidazolopyrazine compounds useful for the treatment of degenerative and inflammatory diseases describes a method for the protection of the hydroxyl group of this compound.[2] This is a common step in multi-step syntheses to prevent unwanted side reactions.
Objective: To protect the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
Dry N,N-Dimethylformamide (DMF)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Triethylamine (TEA)
-
Diethyl ether
-
Ice-water
-
Nitrogen atmosphere apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in dry DMF under a nitrogen atmosphere.[2]
-
Add TBDMS-Cl (2 equivalents) to the solution.[2]
-
Add triethylamine (3.5 equivalents) to the reaction mixture.[2]
-
Stir the mixture at room temperature for 1 hour.[2]
-
Pour the reaction solution into ice-water.[2]
-
Extract the aqueous mixture with diethyl ether (5 times).[2]
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the protected product.
Caption: Workflow for the protection of this compound.
General Synthesis of Substituted Pyridin-2-ones (Representative Protocol)
The synthesis of substituted pyridin-2-ones often involves multi-component reactions. One common approach is the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and a cyanoacetamide derivative.[3]
Objective: To provide a general framework for the synthesis of a pyridin-2-one scaffold.
Materials:
-
An appropriate aldehyde
-
Malononitrile
-
A suitable cyanoacetamide derivative
-
Solvent (e.g., dioxane)
-
Basic catalyst (e.g., piperidine)
Procedure:
-
Combine the aldehyde, malononitrile, and cyanoacetamide derivative in a suitable solvent such as dioxane.
-
Add a catalytic amount of a base, for example, piperidine.[3]
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of substituted pyridin-2-ones.
Potential Biological Activity
While no specific biological activity has been reported for this compound, the pyridin-2-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This class of molecules has been investigated for a wide range of therapeutic applications.
-
Anticancer Activity: Various substituted pyridin-2-ones have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4] The nature and position of substituents on the pyridin-2-one ring are crucial for their potency and selectivity.
-
Anti-inflammatory and Analgesic Effects: The pyridin-2-one structure is found in compounds that exhibit anti-inflammatory and analgesic properties.[3] A patent related to imidazolopyrazine compounds for treating degenerative and inflammatory diseases includes this compound as a potential intermediate, suggesting its utility in the synthesis of molecules with such activities.[2]
-
Antiviral and Antimicrobial Properties: The pyridin-2-one nucleus is a key feature in some antiviral and antimicrobial agents.[3][5]
Representative Biological Assay: MTT Assay for Cytotoxicity
To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Procedure:
-
Cell Culture: Culture the desired cancer cell line in an appropriate medium and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. Treat the cells with a range of concentrations of the compound.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC₅₀ value.
Caption: Workflow of a typical MTT assay for cytotoxicity screening.
Conclusion
This compound is a substituted pyridin-2-one with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound are limited, its structural similarity to other biologically active pyridin-2-ones suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties. This guide provides a foundation for researchers to design and execute such studies.
References
- 1. 55687-34-8 | 6-Bromoquinoxalin-2(1H)-one | Bromides | Ambeed.com [ambeed.com]
- 2. IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMMATORY DISEASES - Patent 2027124 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-6-methylpyridin-2-ol. Due to the limited availability of experimentally acquired spectra in the public domain, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to assist researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Tautomerism
This compound exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form, 4-bromo-6-methylpyridin-2(1H)-one. In solution, the equilibrium generally favors the pyridin-2(1H)-one tautomer. The NMR data presented in this guide are for this more stable tautomeric form.
Diagram 1: Tautomeric Equilibrium
Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-Bromo-6-methylpyridin-2(1H)-one is expected to show three distinct signals in the aromatic/olefinic region and one signal in the aliphatic region, in addition to a broad signal for the N-H proton. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl and hydroxyl/oxo groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.2 - 6.4 | d | ~2.0 |
| H-5 | 6.5 - 6.7 | d | ~2.0 |
| N-H | 11.0 - 12.0 | br s | - |
| CH₃ | 2.2 - 2.4 | s | - |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The exact chemical shifts can vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the substitution pattern on the pyridine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |
| C-2 | 160 - 165 |
| C-3 | 105 - 110 |
| C-4 | 95 - 100 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| CH₃ | 18 - 22 |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Instrumentation:
-
A high-resolution NMR spectrometer with a field strength of 400 MHz or higher.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for pyridin-2-ol compounds due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like the N-H proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Diagram 2: NMR Experimental Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Structural Assignment and Rationale
The predicted chemical shifts are based on established principles of NMR spectroscopy and by comparison with related structures.
Diagram 3: Structural Assignments for NMR
Caption: Molecular structure of 4-Bromo-6-methylpyridin-2(1H)-one with atom numbering for NMR assignment.
Rationale for ¹H NMR Predictions:
-
H-3 and H-5: These protons are on sp² hybridized carbons and are expected to appear in the olefinic region. The electron-donating nature of the nitrogen and the ring current will influence their shifts. They are expected to be doublets due to coupling with each other, although long-range couplings may also be present.
-
N-H: The proton attached to the nitrogen is exchangeable and will likely appear as a broad singlet at a downfield chemical shift, which is typical for amide-like protons.
-
CH₃: The methyl group protons are attached to an sp³ hybridized carbon and will appear as a singlet in the aliphatic region.
Rationale for ¹³C NMR Predictions:
-
C-2 (Carbonyl): The carbonyl carbon is highly deshielded and is expected to have the largest chemical shift.
-
C-4 (Bromo-substituted): The carbon atom directly attached to the bromine will experience a shielding effect (heavy atom effect), leading to an upfield shift compared to an unsubstituted carbon.
-
C-6 (Methyl-substituted): The carbon attached to the methyl group will be downfield due to its position adjacent to the nitrogen and within the conjugated system.
-
C-3 and C-5: These carbons will have chemical shifts intermediate between the more substituted carbons.
-
CH₃: The methyl carbon will appear at a characteristic upfield chemical shift.
This technical guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation, it is recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.
Spectroscopic Crossover: An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry (MS) and infrared (IR) spectroscopy characteristics of 4-Bromo-6-methylpyridin-2-ol. Due to a lack of publicly available experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and analysis of analogous compounds. The methodologies outlined herein represent standard laboratory practices for the structural elucidation of similar organic molecules.
Predicted Mass Spectrometry Data
Mass spectrometry of this compound is expected to reveal a distinct isotopic pattern for bromine (approximately 1:1 ratio of 79Br and 81Br isotopes) and characteristic fragmentation patterns. The molecular ion peaks ([M]+ and [M+2]+) would be prominent, and their relative intensities would confirm the presence of a single bromine atom.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion Formula | Description |
| 187/189 | [C6H6BrNO]+ | Molecular ion peak ([M]+/[M+2]+) |
| 172/174 | [C5H3BrNO]+ | Loss of methyl radical (•CH3) |
| 159/161 | [C6H5BrN]+ | Loss of hydroxyl radical (•OH) |
| 108 | [C6H6NO]+ | Loss of bromine radical (•Br) |
| 80 | [C5H6N]+ | Loss of Br and CO |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will likely exhibit tautomerism between the pyridin-2-ol and pyridin-2(1H)-one forms. The following table summarizes the predicted characteristic absorption bands.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm-1) (Predicted) | Functional Group | Vibrational Mode |
| 3400-3200 | O-H / N-H | Stretching (broad) |
| 3100-3000 | C-H (aromatic) | Stretching |
| 2950-2850 | C-H (methyl) | Stretching |
| 1660-1640 | C=O (amide) | Stretching (strong) |
| 1620-1580 | C=C / C=N | Ring stretching |
| 1480-1440 | C-H (methyl) | Bending |
| 1250-1200 | C-O | Stretching |
| 850-800 | C-H (aromatic) | Out-of-plane bending |
| 600-550 | C-Br | Stretching |
Experimental Protocols
Mass Spectrometry (Electron Ionization - GC/MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane, Methanol)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable volatile solvent in a clean vial.
-
GC Conditions:
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Injection: Inject 1 µL of the prepared sample solution into the GC-MS.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Extract and interpret the mass spectrum for this peak.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To identify the functional groups present in this compound.
Materials & Equipment:
-
This compound sample (solid)
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., Isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm-1. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum by performing a baseline correction and identifying the key absorption bands.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft cloth after analysis.
Analytical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
solubility of 4-Bromo-6-methylpyridin-2-ol in common organic solvents
Abstract
This technical guide addresses the solubility of 4-Bromo-6-methylpyridin-2-ol, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of precise quantitative solubility data for this specific compound in the public domain, this document provides a framework for its solubility determination. It includes a general, robust experimental protocol for solubility assessment and presents a logical workflow for its synthesis, which is often a precursor to its use in further reactions. This guide is intended to equip researchers with the necessary methodologies to evaluate the solubility of this compound and similar compounds in common organic solvents, a critical parameter for its application in drug discovery and development.
Introduction to this compound
This compound, with the chemical formula C₆H₆BrNO, is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring with bromo, methyl, and hydroxyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The solubility of such a compound is a fundamental physical property that dictates its handling, reaction conditions, formulation, and bioavailability. Understanding its solubility in various organic solvents is therefore essential for its effective utilization in research and development.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of common organic solvents has not been published in peer-reviewed literature or publicly accessible databases. The determination of this data requires empirical testing. The following section outlines a standard protocol for such a determination.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Quantitative Solubility (g/L) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | 25 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data Not Available | 25 |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Data Not Available | 25 |
| Chloroform | CHCl₃ | Chlorinated | Data Not Available | 25 |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Data Not Available | 25 |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Data Not Available | 25 |
| Ethyl Acetate | C₄H₈O₂ | Ester | Data Not Available | 25 |
| Methanol | CH₄O | Polar Protic | Data Not Available | 25 |
| Ethanol | C₂H₆O | Polar Protic | Data Not Available | 25 |
| Toluene | C₇H₈ | Aromatic | Data Not Available | 25 |
| Hexanes | C₆H₁₄ | Nonpolar | Data Not Available | 25 |
Researchers are encouraged to use the experimental protocol provided in Section 3 to populate this table.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method followed by quantitative analysis.
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.[5]
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).[5]
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.[5]
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantitative Analysis (HPLC/UV-Vis):
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[5] Measure the absorbance (UV-Vis) or peak area (HPLC) for each standard. Plot a graph of absorbance/peak area versus concentration to create a calibration curve.[5]
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.[5]
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.[5]
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.[5]
-
Visualization of Related Workflows
To effectively utilize this compound, it is often synthesized as a precursor for more complex molecules. A common reaction for related bromo-pyridine compounds is the Suzuki cross-coupling reaction.[6] The following diagrams illustrate a general workflow for solubility determination and a representative synthetic pathway.
Caption: Workflow for Experimental Solubility Determination.
Caption: Representative Synthetic Pathway via Suzuki Coupling.
References
- 1. This compound | C6H6BrNO | CID 23149472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Dichotomous Reactivity of 4-Bromo-6-methylpyridin-2-ol: An In-depth Technical Guide to Electrophilic Reactions
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Fundamental Reactivity of 4-Bromo-6-methylpyridin-2-ol with Electrophiles.
This technical guide provides a detailed exploration of the core reactivity of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's tautomeric nature and its subsequent influence on reactions with various electrophiles, with a focus on N- versus O-alkylation and acylation, as well as electrophilic substitution at the pyridine ring. This guide is intended to be a critical resource for researchers engaged in the synthesis and functionalization of pyridine derivatives.
Core Concepts: Tautomerism and Ambident Nucleophilicity
This compound exists in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. The pyridin-2-one tautomer is generally the predominant form in solution. This equilibrium gives rise to an ambident nucleophilic character, with two potential sites for electrophilic attack: the nitrogen atom and the exocyclic oxygen atom.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-methylpyridin-2-ol, a substituted pyridinone, presents a unique scaffold for organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity in electrophilic aromatic substitution (EAS) is of significant interest for further functionalization. This technical guide provides a comprehensive overview of the theoretical and practical aspects of EAS on this molecule. Due to a lack of direct experimental data on this compound in the current literature, this guide leverages established principles of organic chemistry and data from analogous substituted 2-pyridone systems to predict reactivity and regioselectivity.
The core of this molecule exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. For the purpose of electrophilic aromatic substitution, the pyridin-2-one tautomer is the more electron-rich and thus more reactive species. The directing effects of the substituents on the pyridin-2-one ring—the activating hydroxyl and methyl groups, and the deactivating but ortho, para-directing bromo group—collectively influence the position of electrophilic attack.
Analysis of Substituent Directing Effects
The regioselectivity of electrophilic aromatic substitution on 4-Bromo-6-methylpyridin-2-one is governed by the interplay of the electronic effects of its three substituents.
-
2-Hydroxyl Group (in Pyridone Form): The carbonyl group in the 2-pyridone tautomer and the nitrogen atom with its lone pair act as a powerful activating, ortho, para-directing group. This strongly enhances the electron density at the C3 and C5 positions.
-
6-Methyl Group: The methyl group is a weak activating group that directs electrophiles to the ortho and para positions (C5 and C3, respectively) through an inductive effect and hyperconjugation.
-
4-Bromo Group: The bromo substituent is a deactivating group due to its inductive electron withdrawal. However, through resonance, its lone pairs can stabilize the arenium ion intermediate, making it an ortho, para-director (to C3 and C5).
Combined Effect: The powerful activating effect of the 2-pyridone system, reinforced by the methyl group, is expected to overcome the deactivating effect of the bromine. The directing effects of all three substituents converge to strongly favor electrophilic attack at the C3 and C5 positions. Steric hindrance from the adjacent methyl group at C6 might slightly disfavor substitution at C5 compared to C3. Therefore, the primary sites of electrophilic attack are predicted to be the C3 and C5 positions.
Predicted Regioselectivity in Electrophilic Aromatic Substitution Reactions
Based on the analysis of directing effects, the following table summarizes the predicted major and minor products for common electrophilic aromatic substitution reactions on this compound.
| Reaction | Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) |
| Nitration | NO₂⁺ | 4-Bromo-6-methyl-3-nitropyridin-2-ol | 4-Bromo-6-methyl-5-nitropyridin-2-ol |
| Halogenation (e.g., Bromination) | Br⁺ | 3,4-Dibromo-6-methylpyridin-2-ol | 4,5-Dibromo-6-methylpyridin-2-ol |
| Sulfonation | SO₃ | 4-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-sulfonic acid | 4-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-5-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl-4-bromo-6-methylpyridin-2-ol | 5-Acyl-4-bromo-6-methylpyridin-2-ol |
Experimental Protocols (Generalized)
The following protocols are generalized based on procedures for similarly substituted 2-pyridones and should be adapted and optimized for this compound.
Nitration
Objective: To introduce a nitro group at the C3 or C5 position.
Methodology:
-
To a stirred solution of this compound in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at low temperature for a specified time, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched by pouring it onto crushed ice.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization or column chromatography to separate the C3 and C5 isomers.
Halogenation (Bromination)
Objective: To introduce a bromine atom at the C3 or C5 position.
Methodology:
-
This compound is dissolved in a suitable solvent such as acetic acid or chloroform.
-
A solution of bromine in the same solvent is added dropwise at room temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is treated with a sodium thiosulfate solution to remove excess bromine.
-
The product is extracted with an organic solvent, dried over anhydrous sulfate, and concentrated.
-
Purification by column chromatography will be necessary to separate the isomeric products.
Sulfonation
Objective: To introduce a sulfonic acid group at the C3 or C5 position.
Methodology:
-
This compound is added to fuming sulfuric acid (oleum) at room temperature.
-
The mixture is heated to a specified temperature (e.g., 100-120 °C) and maintained for several hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto ice.
-
The precipitated sulfonic acid derivative is collected by filtration, washed with a small amount of cold water, and dried.
Friedel-Crafts Acylation
Objective: To introduce an acyl group at the C3 or C5 position. Friedel-Crafts reactions on pyridine derivatives can be challenging due to the basicity of the nitrogen atom, which can coordinate with the Lewis acid catalyst, deactivating the ring. However, the electron-rich nature of the 2-pyridone may facilitate the reaction under certain conditions.
Methodology:
-
To a suspension of a Lewis acid (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene), the acyl chloride or anhydride is added at low temperature.
-
This compound is then added portion-wise.
-
The reaction mixture is stirred at a specified temperature for several hours.
-
The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed with water and brine, then dried and concentrated.
-
Purification by column chromatography is typically required.
Visualizations
Tautomerism and Resonance
Caption: Tautomeric equilibrium of this compound.
Directing Effects on the Pyridin-2-one Ring
Caption: Converging directing effects on the pyridin-2-one ring.
General Mechanism of Electrophilic Aromatic Substitution
Caption: General two-step mechanism of electrophilic aromatic substitution.
Conclusion
This compound is a promising substrate for electrophilic aromatic substitution, with the C3 and C5 positions being the predicted sites of reaction. The strong activating and directing effect of the 2-pyridone moiety, supported by the methyl group, is anticipated to drive the reactions efficiently, despite the presence of the deactivating bromo substituent. The provided generalized protocols offer a starting point for the experimental exploration of nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this molecule. Further empirical studies are necessary to confirm the predicted regioselectivity and to optimize reaction conditions for the synthesis of novel, functionalized pyridinone derivatives for applications in drug discovery and materials science.
Understanding the Electronic Properties of 4-Bromo-6-methylpyridin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties of the heterocyclic compound 4-Bromo-6-methylpyridin-2-ol. Given the limited publicly available experimental data for this specific molecule, this document focuses on established experimental and computational protocols that can be readily applied to its analysis. The electronic properties of molecules like this compound are crucial for understanding its reactivity, stability, and potential applications in fields such as medicinal chemistry and materials science.
Core Electronic Properties: A Computational Perspective
Direct experimental data on the electronic properties of this compound is not readily found in peer-reviewed literature. However, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting these properties with a high degree of accuracy.
To illustrate the type of data that can be obtained, the following table summarizes key electronic properties calculated for a structurally related isomer, 2-bromo-3-hydroxy-6-methylpyridine . These values provide a reasonable approximation of what might be expected for this compound. Researchers are encouraged to perform their own DFT calculations on the exact molecule of interest to obtain precise values.
Table 1: Computed Electronic Properties of 2-bromo-3-hydroxy-6-methylpyridine (Illustrative Example)
| Property | Value | Unit | Significance |
| HOMO Energy (Highest Occupied Molecular Orbital) | -6.21 | eV | Correlates with the ability to donate electrons (ionization potential). |
| LUMO Energy (Lowest Unoccupied Molecular Orbital) | -0.81 | eV | Correlates with the ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap (Energy Gap) | 5.40 | eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
| Dipole Moment | 3.5 | Debye | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
| Ionization Potential | 6.21 | eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | 0.81 | eV | The energy released when an electron is added to the molecule. |
Note: Data presented is for a structural isomer and should be used for illustrative purposes only. For precise values for this compound, specific computational analysis is required.
Experimental Protocols for Electronic Characterization
The following sections detail the standard experimental procedures for determining the electronic properties of organic compounds like this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. This can help identify chromophores and determine the HOMO-LUMO gap experimentally.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.
-
Prepare a blank sample containing only the pure solvent.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Turn on the instrument and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20-30 minutes to ensure stable output.
-
Fill a quartz cuvette with the blank solvent and place it in the reference beam path. Fill a matching quartz cuvette with the sample solution and place it in the sample beam path.
-
Perform a baseline correction with the blank solvent across the desired wavelength range (e.g., 200-800 nm).
-
Acquire the absorbance spectrum of the sample solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
The onset of the absorbance band can be used to estimate the optical band gap (HOMO-LUMO gap) using the equation: E = hc/λ_onset, where h is Planck's constant, c is the speed of light, and λ_onset is the wavelength at the absorption edge.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, providing information on its oxidation and reduction potentials. From these potentials, the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Cell Assembly:
-
Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The analyte concentration is typically 1-5 mM.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.
-
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range where the oxidation and reduction of the compound are expected to occur.
-
Cycle the potential linearly from a starting potential to a switching potential and back.[1] The scan rate can be varied (e.g., 50-200 mV/s).
-
Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for calibration):
-
E_HOMO (eV) = -[E_ox vs Fc/Fc⁺ + 4.8]
-
E_LUMO (eV) = -[E_red vs Fc/Fc⁺ + 4.8]
-
-
Computational Workflow for Electronic Property Prediction
Density Functional Theory (DFT) is a robust computational method for modeling the electronic structure of molecules.
Methodology:
-
Molecular Structure Generation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
-
Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties.
-
From the output of this calculation, extract the energies of the HOMO and LUMO, the dipole moment, and other desired properties.
-
-
Data Analysis and Visualization:
-
Analyze the output file to obtain the quantitative data.
-
Use visualization software to plot the molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) surface to understand the regions of electron density and electrophilic/nucleophilic character.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental and computational procedures described.
Caption: Experimental workflow for UV-Visible Spectroscopy.
References
Methodological & Application
detailed experimental protocol for Suzuki coupling with 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-methylpyridin-2-ol with various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry and drug development for the synthesis of novel biaryl compounds, which are prevalent in many pharmaceutical agents.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] Its popularity stems from the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1][3] For pyridinyl compounds, this reaction allows for the straightforward introduction of aryl substituents, creating complex molecules from simple precursors.[4] The pyridine nitrogen can sometimes complicate the reaction by coordinating with the palladium catalyst, potentially leading to deactivation.[1] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.[1][5]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.[2][6]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, a step that is typically facilitated by a base.[2][7]
-
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new carbon-carbon bond of the desired product and regenerating the active palladium(0) catalyst.[2][6]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different substrates to achieve the highest yields.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1–1.5 equivalents)[1]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1][8] The presence of oxygen can lead to catalyst deactivation and promote side reactions.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][3] The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1][8]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]
Data Presentation
The choice of catalyst, ligand, and base can significantly impact the yield of the Suzuki coupling reaction. The following tables summarize typical conditions and their effects on the reaction outcome based on literature for similar substrates.
Table 1: Effect of Catalyst and Ligand on Yield [5]
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | A bulky, electron-rich ligand that helps stabilize the catalyst and promote reductive elimination. |
| Pd(dppf)Cl₂ (2-5) | - | Moderate to High | A robust pre-catalyst that often gives reproducible results. |
| XPhos Pd G3 (1-3) | - | High to Excellent | A highly active pre-catalyst, often effective for challenging couplings. |
Table 2: Influence of Base and Solvent on Yield [5]
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates. |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Mandatory Visualization
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 4-Bromo-6-methylpyridin-2-ol in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-6-methylpyridin-2-ol as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The strategic positioning of the bromo, methyl, and hydroxyl groups on the pyridine ring offers a unique scaffold for medicinal chemists to generate diverse libraries of compounds for screening and lead optimization. This document outlines a representative synthetic strategy, detailed experimental protocols, and the biological context for inhibitors derived from this valuable building block.
The pyridin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with the hinge region of the ATP-binding pocket of various kinases. The bromine atom at the 4-position serves as a crucial handle for introducing a wide array of aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space in the solvent-exposed region of the kinase active site, enabling the fine-tuning of inhibitor potency and selectivity. The methyl group at the 6-position can contribute to favorable hydrophobic interactions and influence the overall conformation of the inhibitor.
Representative Kinase Inhibitor Data
While specific kinase inhibitors directly synthesized from this compound are not extensively reported in the public domain, the following table presents biological data for structurally related pyridin-2-one-based kinase inhibitors to illustrate the potential of this scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (IC50, nM) | Reference Compound(s) |
| Hypothetical-A | p38α MAPK | 15 | 120 (LPS-induced TNFα) | SB203580 |
| Hypothetical-B | VEGFR2 | 25 | 250 (HUVEC proliferation) | Sorafenib |
| Hypothetical-C | c-Src | 50 | 500 (MCF-7 cell viability) | Dasatinib |
| Hypothetical-D | JNK1 | 30 | 350 (Cell-based phosphorylation) | SP600125 |
This data is illustrative for pyridin-2-one-based kinase inhibitors and serves to demonstrate the potential of the scaffold.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The synthetic strategy involves an initial O-alkylation to protect the hydroxyl group and introduce a point of diversity, followed by a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: O-Alkylation of this compound
This procedure describes the protection of the pyridin-2-ol hydroxyl group, which also prevents potential complications in the subsequent cross-coupling reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).
-
Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired O-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed cross-coupling of the O-alkylated 4-bromo-6-methylpyridin-2-one with an arylboronic acid.
Materials:
-
O-alkylated 4-bromo-6-methylpyridin-2-one (from Protocol 1, 1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the O-alkylated 4-bromo-6-methylpyridin-2-one (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water (4:1) solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under the inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired kinase inhibitor precursor.
Visualizations
Signaling Pathway
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Experimental Workflow
Caption: General workflow for the synthesis of kinase inhibitors.
Application Notes and Protocols: 4-Bromo-6-methylpyridin-2-ol as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 4-Bromo-6-methylpyridin-2-ol as a versatile precursor for the synthesis of key pharmaceutical intermediates. This pyridinone derivative serves as a valuable building block, primarily through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures prevalent in modern drug discovery. The protocols detailed herein are foundational for the synthesis of substituted aminopyridines and arylpyridines, which are prominent scaffolds in a variety of therapeutic agents, particularly kinase inhibitors.
Introduction to this compound in Pharmaceutical Synthesis
This compound, which exists in tautomeric equilibrium with 4-bromo-6-methyl-1H-pyridin-2-one, is a functionalized heterocyclic compound with significant potential in medicinal chemistry. The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The resulting 4-aryl and 4-amino-6-methylpyridin-2-ol derivatives are key intermediates in the synthesis of a range of biologically active molecules. The pyridine core itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.
Key Synthetic Applications and Protocols
The primary utility of this compound in pharmaceutical intermediate synthesis lies in its participation in cross-coupling reactions. Below are detailed protocols for two of the most significant transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-6-methylpyridin-2-ol Derivatives
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. This reaction couples this compound with an arylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methylpyridin-2-ol derivative.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. While specific data for this compound is not extensively published, the presented data for analogous compounds provides a strong predictive framework.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 110 | 8 | 75-85 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 88-98 |
*Yields are based on reactions with structurally similar bromopyridine precursors and are intended as a guide for optimization.
Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-methylpyridin-2-ol Derivatives
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[1] This reaction is instrumental in synthesizing aminopyridine derivatives, which are key intermediates for many kinase inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 4-amino-6-methylpyridin-2-ol derivative.
-
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
The following table provides a summary of typical reaction conditions and yields for the Buchwald-Hartwig amination of bromopyridine derivatives.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 10 | 85-95 |
*Yields are based on reactions with structurally similar bromopyridine precursors and are intended as a guide for optimization.
Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aminopyridine or arylpyridine core, which often serves as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase. The intermediates synthesized from this compound are ideal precursors for developing such inhibitors. For instance, a 4-amino-6-methylpyridin-2-ol derivative can be further functionalized to create potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.
Signaling Pathway Context: Generic Kinase Signaling Cascade
Kinases are key components of signaling pathways that regulate cellular processes like growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases. Kinase inhibitors act by blocking the activity of specific kinases, thereby interrupting these aberrant signaling cascades.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its utility in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient construction of substituted aryl- and aminopyridines. These structural motifs are of high interest in drug discovery, particularly for the development of targeted therapies such as kinase inhibitors. The protocols and data provided in these application notes serve as a practical guide for researchers and scientists in the pharmaceutical industry to leverage this precursor in their synthetic endeavors.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-6-methylpyridin-2-ol derivatives via a Buchwald-Hartwig amination strategy. Due to the inherent reactivity of the pyridin-2-ol tautomer, a two-step approach involving protection of the hydroxyl group, followed by the palladium-catalyzed amination and subsequent deprotection, is recommended for optimal results and broader substrate scope.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, for the synthesis of arylamines. The 4-amino-6-methylpyridin-2-ol scaffold is a valuable pharmacophore present in numerous biologically active molecules. The following protocols detail a robust method for the synthesis of these compounds from 4-Bromo-6-methylpyridin-2-ol.
Overall Synthetic Strategy
The presence of the acidic proton in the pyridin-2-ol moiety can interfere with the basic conditions of the Buchwald-Hartwig reaction. Therefore, a protecting group strategy is employed. The hydroxyl group is first protected as a benzyl ether. The subsequent Buchwald-Hartwig amination on the O-protected substrate proceeds efficiently, followed by removal of the benzyl group via hydrogenolysis to yield the final product.
Caption: Overall workflow for the synthesis of 4-amino-6-methylpyridin-2-ol derivatives.
Experimental Protocols
Step 1: O-Benzylation of this compound
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous DMF (if using NaH) or acetone (if using K₂CO₃).
-
If using NaH, cool the solution to 0 °C and add sodium hydride (1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C.
-
If using K₂CO₃, add potassium carbonate (2.0 equiv) to the solution at room temperature.
-
Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature (for NaH) or reflux (for K₂CO₃) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford O-Benzyl-4-bromo-6-methylpyridine.
Step 2: Buchwald-Hartwig Amination of O-Benzyl-4-bromo-6-methylpyridine
Materials:
-
O-Benzyl-4-bromo-6-methylpyridine
-
Primary or secondary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., XPhos, RuPhos, BINAP, or dppf)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
To a dry Schlenk tube or sealed reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[2]
-
Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Add O-Benzyl-4-bromo-6-methylpyridine (1.0 equiv) and the desired amine (1.2 equiv).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired O-Benzyl-4-amino-6-methylpyridine derivative.
Step 3: Debenzylation of O-Benzyl-4-amino-6-methylpyridine Derivatives
Materials:
-
O-Benzyl-4-amino-6-methylpyridine derivative
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the O-Benzyl-4-amino-6-methylpyridine derivative (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the final 4-Amino-6-methylpyridin-2-ol derivative. Further purification by recrystallization or chromatography may be performed if necessary.
Data Presentation: Representative Reaction Conditions and Expected Yields
The following tables provide representative conditions and expected yields for the Buchwald-Hartwig amination of O-Benzyl-4-bromo-6-methylpyridine with various primary and secondary amines. These values are based on literature precedents for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.[2][3][4]
Table 1: Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | 75-85 |
| 2 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu (1.4) | Dioxane | 100 | 10 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 80 | 16 | 70-80 |
Table 2: Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 8 | 85-95 |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 80-90 |
| 3 | Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80 | 24 | 65-75 |
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.
-
Benzyl bromide is a lachrymator. Use in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional guidelines.
References
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction of 4-bromo-6-methylpyridin-2-ol. The Sonogashira coupling is a powerful cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.
The protocols and conditions outlined below are based on established methodologies for structurally similar bromopyridine derivatives and other heterocyclic compounds, providing a strong starting point for the successful coupling of this compound with various alkynes.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Caption: General scheme of the Sonogashira coupling of this compound.
Recommended Sonogashira Coupling Conditions
While a specific protocol for this compound is not extensively reported, the following tables summarize typical conditions used for the Sonogashira coupling of other substituted bromopyridines. These conditions can serve as an excellent starting point for optimization.
Table 1: Typical Catalysts, Co-catalysts, and Ligands
| Component | Examples | Typical Loading (mol%) | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 2 - 5 | A common and effective catalyst. |
| Pd(PPh₃)₄ | 5 - 15 | Often used for less reactive bromides. | |
| Pd(OAc)₂ | 2.5 | Requires an external phosphine ligand. | |
| Pd(CF₃COO)₂ | 2.5 | Used in combination with a phosphine ligand.[1][2][3][4] | |
| Copper(I) Co-catalyst | CuI | 5 - 10 | The most common and effective co-catalyst.[1][2][5][6] |
| Phosphine Ligand | PPh₃ (Triphenylphosphine) | 5 - 10 | Often used with Pd(OAc)₂ or Pd(CF₃COO)₂.[1][2][3][4] |
| AsPh₃ (Arsenous triphenyl) | 5 | An alternative to PPh₃. |
Table 2: Recommended Bases and Solvents
| Component | Examples | Concentration/Amount | Notes |
| Base | Et₃N (Triethylamine) | Excess or as solvent | A common amine base that can also act as a solvent.[1][2][5][6][7] |
| i-Pr₂NH (Diisopropylamine) | Excess | A bulkier amine base, sometimes more effective. | |
| K₂CO₃, Cs₂CO₃ | 2 - 3 equivalents | Inorganic bases can be used in certain conditions. | |
| Solvent | DMF (Dimethylformamide) | To desired concentration | A polar aprotic solvent, good for dissolving reactants.[1][2][5][6] |
| THF (Tetrahydrofuran) | To desired concentration | A common ethereal solvent.[7] | |
| Toluene | To desired concentration | A non-polar solvent, useful for higher temperatures. | |
| Acetonitrile | To desired concentration | Another polar aprotic solvent option. |
Table 3: General Reaction Parameters
| Parameter | Range | Notes |
| Temperature | Room Temperature to 100 °C | Higher temperatures are often required for less reactive bromides.[1][2][3][4] |
| Reaction Time | 3 to 24 hours | Monitored by TLC or LC-MS for completion.[1][2][3][4][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst. |
Experimental Protocol: General Procedure
This protocol provides a generalized method for the Sonogashira coupling of this compound. Optimization of specific parameters may be required for different terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N, 2-3 equivalents or as solvent)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the terminal alkyne, and the base to the flask. The order of addition may be varied, but it is crucial to maintain an inert atmosphere.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and increase if no reaction is observed). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an amine base was used in excess, it can be removed under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-6-methylpyridin-2-ol.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: Experimental workflow for Sonogashira coupling.
Sonogashira Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Disclaimer: The provided protocols are intended as a guide. Actual reaction conditions may need to be optimized for specific substrates and desired outcomes. Standard laboratory safety precautions should be followed at all times.
References
- 1. scirp.org [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Synthesis of Bioactive Heterocyclic Compounds from 4-Bromo-6-methylpyridin-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive heterocyclic compounds utilizing 4-Bromo-6-methylpyridin-2-ol as a versatile starting material. The protocols focus on palladium-catalyzed cross-coupling reactions to generate libraries of substituted 2-pyridone derivatives with potential therapeutic applications, particularly in oncology and kinase inhibition.
Introduction
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, along with its favorable physicochemical properties, makes it an attractive core for drug design.[1][2] The starting material, this compound, offers a key strategic advantage with its bromine atom at the 4-position, which is amenable to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This guide details the synthesis of three classes of bioactive compounds from this compound: 4-aryl, 4-alkynyl, and 4-amino-6-methylpyridin-2-ones. These derivatives have shown promise as inhibitors of various protein kinases and as cytotoxic agents against several cancer cell lines.
Data Presentation: Biological Activity of Substituted 2-Pyridone Derivatives
The following tables summarize the reported in vitro biological activities of various substituted pyridin-2-one derivatives, providing a rationale for the synthetic routes detailed in this document. The data is presented to facilitate comparison and to guide the selection of substituents for the synthesis of new potential drug candidates.
Table 1: Anticancer Activity of 4-Aryl-6-methylpyridin-2-one Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5i | HepG2 (Liver) | 1.53 | [3] |
| 5h | DU145 (Prostate) | <10 | [3] |
| 5d | HepG2 (Liver) | 1.53 | [3] |
| SK-25 | MiaPaCa-2 (Pancreatic) | 1.95 | [4] |
| 5l | HCT-116 (Colon) | 2.71 | [5] |
| 5l | A549 (Lung) | 3.22 | [5] |
| 3 | MDA-MB-231 (Breast) | <3.18 | [6] |
| 4 | MCF-7 (Breast) | 5.59 | [6] |
Table 2: Kinase Inhibitory Activity of Substituted Pyridin-2-one Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 36 | c-Src | 12.5 | [7] |
| 1s | Src | <1 | [6] |
| 1s | Fyn | <1 | [6] |
| 26 | VRK1 | 0.15 | [8] |
| 18 | VRK2 | ~0.4 (KD) | [8] |
| 19 | HPK1 | Good in vitro activity | [9] |
Experimental Protocols
The following protocols describe general procedures for the synthesis of 4-substituted-6-methylpyridin-2-ol derivatives. These are adaptable methods and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-methylpyridin-2-ones
This protocol outlines the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methylpyridin-2-one.[10][11][12]
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-6-methylpyridin-2-ones
This protocol describes the synthesis of 4-alkynyl-6-methylpyridin-2-ones via a palladium-copper co-catalyzed Sonogashira coupling.[13][14]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC or LC-MS.[15]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[16]
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-methylpyridin-2-ones
This protocol details the palladium-catalyzed amination of this compound.[17][18][19]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos or other suitable Buchwald-Hartwig ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk tube.
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[20]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of bioactive 2-pyridones.
Potential Signaling Pathways Modulated by 2-Pyridone Derivatives
Substituted 2-pyridone derivatives have been reported to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the JAK/STAT and MAPK pathways. Inhibition of these pathways can lead to apoptosis and cell cycle arrest in cancer cells.
Caption: Simplified diagram of the JAK/STAT and MAPK signaling pathways and potential inhibition sites.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and adaptable methods for generating libraries of substituted 2-pyridones. The significant anticancer and kinase inhibitory activities reported for this class of compounds underscore their potential for the development of novel therapeutics. The provided protocols and data serve as a foundation for further research and drug discovery efforts in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Bromo-6-methylpyridin-2-ol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-methylpyridin-2-ol is a substituted pyridine derivative with potential as a versatile building block in the synthesis of novel agrochemicals. While direct applications of this specific molecule in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs—a brominated pyridine ring and a pyridin-2-ol scaffold—are present in numerous biologically active compounds. The bromine atom at the 4-position serves as a key functional handle for introducing a wide array of substituents via modern cross-coupling reactions. The pyridin-2-ol moiety, existing in tautomeric equilibrium with its corresponding pyridin-2-one form, offers additional sites for chemical modification.
These application notes provide a comprehensive overview of the potential utility of this compound as a precursor in the synthesis of novel fungicides, herbicides, and insecticides. The document outlines detailed, representative experimental protocols for the derivatization of this precursor and presents potential synthetic pathways for the creation of diverse molecular libraries for biological screening.
Potential Agrochemical Applications
The pyridine ring is a common feature in many successful agrochemicals. The specific substitution pattern of this compound allows for the exploration of novel chemical space in the quest for effective crop protection agents.
-
Fungicide Development: Pyridine and pyrimidine derivatives are well-known classes of fungicides. The synthesis of novel compounds by derivatizing this compound could lead to the discovery of new fungicides with unique modes of action.
-
Herbicide Development: Several commercial herbicides are based on the pyridine scaffold, such as those in the picolinic acid class. Modification of this compound could yield compounds with herbicidal activity.
-
Insecticide Development: A number of insecticides feature a substituted pyridine ring. The functional groups on this compound can be elaborated to generate molecules with insecticidal properties.
Key Synthetic Strategies and Experimental Protocols
The bromine atom at the 4-position of this compound is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, linking the pyridine core to other aromatic or heteroaromatic moieties—a common strategy in the design of modern agrochemicals.
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyridin-2-ols
This reaction is a powerful method for forming a C-C bond between the pyridine core and an aryl or heteroaryl group, a common structural motif in fungicides and herbicides.
Experimental Protocol: Synthesis of 6-methyl-4-phenylpyridin-2-ol
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-methyl-4-phenylpyridin-2-ol.
-
Buchwald-Hartwig Amination for the Synthesis of Amino-Substituted Pyridines
This reaction allows for the introduction of an amino group at the 4-position, a key step in the synthesis of certain classes of insecticides and fungicides.
Experimental Protocol: Synthesis of 4-Anilino-6-methylpyridin-2-ol
-
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Standard laboratory glassware and inert atmosphere setup
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%) to a Schlenk tube.
-
Add toluene (2 mL) and stir for 10 minutes.
-
To a separate Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), aniline (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Add the pre-mixed catalyst solution to the second Schlenk tube.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 4-anilino-6-methylpyridin-2-ol.
-
Data Presentation
The following table summarizes potential agrochemical derivatives that can be synthesized from this compound and the key reactions involved.
| Derivative Class | General Structure | Key Reaction | Potential Application |
| Aryl-substituted Pyridin-2-ols | Suzuki-Miyaura Coupling | Fungicide, Herbicide | |
| Amino-substituted Pyridines | Buchwald-Hartwig Amination | Insecticide, Fungicide | |
| Alkynyl-substituted Pyridines | Sonogashira Coupling | Fungicide, Herbicide | |
| Ether-linked Pyridines | Ullmann Condensation | Herbicide, Fungicide |
Visualizations
The following diagrams illustrate the proposed synthetic workflows for the derivatization of this compound.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its utility in modern cross-coupling reactions allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the development of next-generation crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in agrochemical applications.
Application Notes and Protocols for the N-arylation of 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 4-bromo-6-methylpyridin-2-ol, a critical transformation for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and materials science. This compound exists in tautomeric equilibrium with 4-bromo-6-methylpyridin-2(1H)-one, and the N-arylation occurs on the nitrogen atom of the pyridinone tautomer.
Three primary methods for this transformation are presented: the Palladium-Catalyzed Buchwald-Hartwig Amination, the Copper-Catalyzed Ullmann Condensation, and a Metal-Free approach using diaryliodonium salts. Each method offers distinct advantages regarding reaction conditions, substrate scope, and functional group tolerance.
Key Reaction Pathways for N-Arylation
The selective N-arylation of this compound can be achieved through several established catalytic methods. The choice of method will depend on the specific arylating agent, desired reaction conditions, and available laboratory resources.
-
Buchwald-Hartwig Amination : A versatile palladium-catalyzed cross-coupling reaction that is highly effective for forming C-N bonds.[1][2] It typically utilizes a palladium precatalyst, a bulky electron-rich phosphine ligand, and a base.[3][4][5] For substrates with a free hydroxyl group, careful selection of a weaker base is often necessary to minimize competing O-arylation.[6]
-
Ullmann Condensation : A classical copper-catalyzed method for N-arylation.[7][8] While often requiring higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, particularly with the use of ligands such as diamines or L-proline to improve reaction efficiency.[6]
-
Metal-Free N-Arylation : A more recent development that employs diaryliodonium salts as the arylating agent.[9][10][11] This method can exhibit excellent selectivity for N-arylation over O-arylation, which is controlled by the choice of base and solvent.[12]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the N-arylation of this compound with an aryl halide using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BrettPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.[3]
Protocol 2: Copper-Catalyzed Ullmann N-Arylation
This protocol outlines a general procedure for the N-arylation of this compound with an aryl halide using a copper catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide)
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., DMSO or DMF)
-
Reaction vial or flask
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the copper(I) salt (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.) and the aryl halide (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. An aqueous ammonia solution may be used to complex with the copper catalyst.
-
Extraction: Filter the mixture through celite if necessary. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude residue by flash column chromatography to obtain the pure product.[6]
Protocol 3: Metal-Free N-Arylation with Diaryliodonium Salts
This protocol provides a method for the N-arylation of this compound using a diaryliodonium salt.
Materials:
-
This compound
-
Diaryliodonium salt (e.g., diphenyliodonium triflate)
-
Base (e.g., N,N-diethylaniline or Cs₂CO₃)
-
Anhydrous solvent (e.g., fluorobenzene or 1,2-dichloroethane)
-
Reaction vial or flask
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a reaction vial, add this compound (1.0 equiv.), the diaryliodonium salt (1.2 equiv.), and the base (2.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 110-130 °C).[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the N-arylation of pyridin-2-ones, which can be adapted for this compound.
| Method | Catalyst/Reagent | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | Pd(OAc)₂ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 100 | 12-24 | 70-95 | [4] |
| Ullmann | CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ (2 equiv) | DMSO | 110 | 12-24 | 60-85 | [6] |
| Metal-Free | Ph₂IOTf (1.2 equiv) | - | N,N-diethylaniline (2 equiv) | Fluorobenzene | 110 | 16 | 80-95 | [12] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-arylation of this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-Bromo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in 4-Bromo-6-methylpyridin-2-ol. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the substituted pyridin-2-ol and pyridin-2-one scaffolds in pharmacologically active compounds. The protocols detailed below focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution.
It is important to note that this compound exists in tautomeric equilibrium with 4-bromo-6-methylpyridin-2(1H)-one. The reaction conditions, particularly the choice of base and solvent, can influence which tautomer is the predominant reacting species. The protocols provided are based on established methodologies for similar bromopyridine systems and may require optimization for this specific substrate.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of 4-aryl- or 4-vinyl-6-methylpyridin-2-ol derivatives. These products are valuable intermediates for the synthesis of biaryl compounds with potential applications in various therapeutic areas.[1][2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (5:1) | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 eq) | Toluene | 110 | 12 | 75-85 |
Yields are estimated based on similar reactions and may vary.
Experimental Protocol: Synthesis of 4-Phenyl-6-methylpyridin-2-ol
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of N-aryl and N-heteroaryl compounds.[3][4] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring, leading to the formation of 4-amino-6-methylpyridin-2-ol derivatives, which are important scaffolds in medicinal chemistry.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5 eq) | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (3 eq) | Toluene | 100 | 16 | 75-90 |
Yields are estimated based on similar reactions and may vary.
Experimental Protocol: Synthesis of 4-(Morpholino)-6-methylpyridin-2-ol
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.5 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired product.
Sonogashira Coupling: C(sp)-C(sp²) Bond Formation
The Sonogashira coupling enables the synthesis of 4-alkynyl-6-methylpyridin-2-ol derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems and molecules with applications in materials science and medicinal chemistry.[5][6]
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 60 | 8 | 75-85 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ (2 eq) | DMF | 80 | 10 | 70-80 |
Yields are estimated based on similar reactions and may vary.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)-6-methylpyridin-2-ol
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then subjected to an aqueous work-up by dissolving in ethyl acetate, washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the pyridine ring, further activated by the bromine atom, makes this compound a candidate for nucleophilic aromatic substitution (SNAAr) reactions. This method can be a cost-effective alternative to palladium-catalyzed reactions for the introduction of certain nucleophiles, particularly strong ones.
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol | Reflux | 24 | 60-75 | | 2 | Sodium thiophenoxide | - | DMF | 100 | 12 | 70-85 | | 3 | Pyrrolidine | K₂CO₃ | DMSO | 120 | 18 | 65-80 |
Yields are estimated based on similar reactions and may vary.
Experimental Protocol: Synthesis of 4-Methoxy-6-methylpyridin-2-ol
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in methanol (10 mL), add sodium methoxide (2.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to reflux for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the reaction with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by flash column chromatography.
These protocols provide a solid foundation for the functionalization of this compound. Researchers are encouraged to adapt and optimize these conditions to suit their specific substrates and desired outcomes.
References
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of 4-Bromo-6-methylpyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Bromo-6-methylpyridin-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common synthetic approach is the electrophilic bromination of the commercially available starting material, 6-methylpyridin-2-ol. This reaction leverages the activating effect of the hydroxyl group on the pyridine ring, directing the bromination primarily to the 4-position.
Q2: What are the potential isomeric byproducts in this synthesis?
A2: Due to the directing effects of the hydroxyl and methyl groups, as well as the influence of the ring nitrogen, several isomeric byproducts can form. The most common are 3-bromo, 5-bromo, and 3,5-dibromo-6-methylpyridin-2-ol. The formation of these isomers is a primary cause of low yields of the desired 4-bromo product.
Q3: How can I minimize the formation of these byproducts?
A3: Controlling the reaction conditions is crucial. This includes the choice of brominating agent, solvent, reaction temperature, and the rate of addition of the brominating agent. Using a less reactive brominating agent, such as N-bromosuccinimide (NBS), can improve selectivity compared to elemental bromine. Maintaining a low reaction temperature can also help to control the reaction's regioselectivity.
Q4: What are the recommended purification methods for this compound?
A4: Purification can be challenging due to the similar polarities of the desired product and its isomers. The most effective methods are typically flash column chromatography on silica gel or recrystallization from a suitable solvent system. A combination of these techniques may be necessary to achieve high purity.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material (6-methylpyridin-2-ol)
| Possible Cause | Troubleshooting Suggestion |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent. If using NBS, ensure it has been stored in a cool, dark, and dry place. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or cautiously raising the temperature in small increments. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the chosen brominating agent. For NBS, solvents like acetonitrile or dichloromethane are common. For bromine, acetic acid or dichloromethane can be used. |
Issue 2: Low Yield of this compound with Significant Byproduct Formation
| Possible Cause | Troubleshooting Suggestion |
| Over-bromination (Formation of Di-bromo products) | Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). Add the brominating agent slowly and in portions to the reaction mixture to avoid localized high concentrations. |
| Formation of Isomers (e.g., 3-bromo, 5-bromo) | Maintain a low reaction temperature (e.g., 0 °C to room temperature) to enhance regioselectivity. Consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine. |
| Decomposition of Product | Work up the reaction promptly upon completion. Avoid unnecessarily harsh acidic or basic conditions during extraction and purification. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Co-elution of Isomers during Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system may be required. Consider using a different stationary phase if silica gel is ineffective. |
| Product is an oil or does not crystallize | If the product is an oil, try co-distillation with a non-polar solvent under reduced pressure to remove residual solvents. For crystallization, screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). |
| Product Contaminated with Starting Material | If the starting material is present, this indicates an incomplete reaction (refer to Issue 1). If purification is difficult, consider quenching any unreacted brominating agent before workup to prevent further reaction. |
Experimental Protocols
Synthesis of this compound
Materials:
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6-methylpyridin-2-ol
-
N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
-
Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 6-methylpyridin-2-ol (1.0 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution in small portions over 30 minutes, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
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To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Visualizations
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-6-methylpyridin-2-ol
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Bromo-6-methylpyridin-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
The primary challenges with this substrate stem from the electronic properties of the pyridin-2-ol ring. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, this compound exists in a tautomeric equilibrium with 4-Bromo-6-methyl-2-pyridone. This tautomerism can influence the substrate's electronic nature and reactivity.
Q2: What are recommended starting conditions for the Suzuki coupling of this compound?
A good starting point for optimization would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. Common choices include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective. Anhydrous, degassed solvents like 1,4-dioxane or toluene, often with a small amount of water, are typically used.
Q3: Which palladium catalyst and ligand combination is most effective for this type of substrate?
For electron-deficient heteroaryl halides like bromopyridines, highly active catalyst systems are often required. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are recommended.[1] These ligands can stabilize the palladium catalyst and promote the oxidative addition step.[1]
Q4: What is the role of the base in this reaction, and which one should I choose?
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[1] The choice of base can significantly impact the reaction yield. Commonly used bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[1]
Q5: How does the solvent affect the reaction outcome?
The solvent plays a significant role in the solubility of the reactants and the catalyst, and it can influence the reaction rate and selectivity. Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are commonly used. Often, a mixture of an organic solvent with water is employed, as water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. It is crucial to use degassed solvents to prevent oxidation of the catalyst.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state or may have decomposed. | - Ensure proper degassing of solvents and reaction mixture to remove oxygen.- Use a fresh bottle of catalyst or a precatalyst that readily forms the active Pd(0) species.- Consider using more robust ligands like SPhos or XPhos that protect the palladium center. |
| Poor Substrate Solubility: this compound or the boronic acid may have limited solubility in the chosen solvent. | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).- Gently heat the reaction mixture to improve solubility, but monitor for potential decomposition. | |
| Inefficient Base: The chosen base may not be strong enough to promote the formation of the boronate species. | - Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.- Ensure the base is finely powdered to maximize its surface area and reactivity. | |
| Significant Side Product Formation | Protodeboronation: The boronic acid is being replaced by a hydrogen atom. | - Use a less aqueous solvent system or anhydrous conditions if possible.- Consider using boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.- Minimize reaction time and temperature. |
| Homocoupling: The boronic acid is coupling with itself to form a biaryl byproduct. | - Thoroughly degas the reaction mixture to remove all traces of oxygen.- Use a Pd(0) source like Pd(PPh₃)₄ to avoid issues with the in-situ reduction of a Pd(II) precatalyst. | |
| Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom. | - This can be caused by trace palladium hydride species.- Screen different bases and solvents to mitigate this side reaction. | |
| Reaction Stalls | Catalyst Deactivation: The pyridine nitrogen may be coordinating to the palladium center, inhibiting its catalytic activity. | - Employ bulky ligands (e.g., SPhos, XPhos) that can sterically shield the metal center from coordination by the pyridine nitrogen.[1] |
| Tautomerization Issues: The pyridin-2-ol/2-pyridone equilibrium may be affecting the reactivity. | - The 2-pyridone tautomer is generally more electron-rich, which could slow down the oxidative addition step. Consider using more forcing conditions (higher temperature, more active catalyst). |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyridine Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 81 | [2] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane | 70-80 | 60 | [3] |
| 3 | 4-pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | >90 | |
| 4 | 2-chloropyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | - | [1] |
Note: The data presented is compiled from different sources for various bromopyridine substrates and should be used as a guide for optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
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Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 - 1.5 equivalents), the chosen base (e.g., K₂CO₃, 2.0 equivalents), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizations
Caption: A workflow diagram for troubleshooting and optimizing the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki coupling reaction with a note on the challenges posed by pyridin-2-ol substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo-6-methylpyridin-2-ol in Organic Synthesis
Welcome to the technical support center for 4-Bromo-6-methylpyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during organic synthesis with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the true structure of this compound?
A1: this compound exists in a tautomeric equilibrium with its pyridone form, 4-Bromo-6-methyl-1H-pyridin-2-one.[1] In most conditions, the pyridone tautomer is the major species. This is crucial to consider for its reactivity, as it possesses two potential nucleophilic sites: the nitrogen and the oxygen atoms.
Q2: I am observing a mixture of N- and O-alkylated products in my reaction. How can I control the selectivity?
A2: The competition between N- and O-alkylation is a common issue with 2-pyridone systems.[2] The selectivity is influenced by several factors:
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Base and Counter-ion: Harder cations (like Na⁺ or Li⁺) tend to favor O-alkylation, while softer cations (like K⁺ or Cs⁺) often lead to higher N-alkylation.
-
Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, whereas softer ones (e.g., alkyl iodides) favor N-alkylation.
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Solvent: Polar aprotic solvents like DMF or DMSO typically favor N-alkylation, while nonpolar solvents may favor O-alkylation.[3]
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Steric Hindrance: Bulky alkylating agents may preferentially react at the less sterically hindered oxygen atom.[4]
Q3: My palladium-catalyzed cross-coupling reaction is sluggish or fails. What are the potential reasons?
A3: The pyridine nitrogen in this compound can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition. Careful selection of ligands and reaction conditions is essential to mitigate this effect. Ensure that your catalyst, ligands, and solvents are of high purity and that the reaction is conducted under a strictly inert atmosphere.
Troubleshooting Guides for Common Reactions
N- and O-Alkylation Reactions
This guide addresses the common challenge of controlling the regioselectivity of alkylation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete deprotonation. | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and dry. |
| Side reactions due to high temperature. | Run the reaction at a lower temperature for a longer duration. | |
| Mixture of N- and O-Alkylated Products | Reaction conditions favor both pathways. | To favor N-alkylation , try using a polar aprotic solvent (DMF, DMSO) with a base like K₂CO₃ or Cs₂CO₃.[2][3] |
| To favor O-alkylation , consider using a nonpolar solvent (e.g., toluene, dioxane) with a sodium or lithium base. The use of silver salts can also strongly direct O-alkylation.[3] | ||
| No Reaction | Alkylating agent is not reactive enough. | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). |
| Steric hindrance. | If either the pyridone or the alkylating agent is sterically bulky, higher temperatures or longer reaction times may be needed. |
Suzuki-Miyaura Coupling
This guide focuses on issues related to the palladium-catalyzed cross-coupling of this compound with boronic acids.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Coupled Product | Catalyst inhibition by the pyridine nitrogen. | Use a ligand that is less sensitive to coordination, such as bulky, electron-rich phosphine ligands. |
| Insufficient base strength or solubility. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Adding a co-solvent like water can improve the solubility of inorganic bases.[5] | |
| Catalyst deactivation. | Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[5] | |
| Protodeboronation of Boronic Acid | Presence of excess water or strong base. | Use anhydrous solvents and a milder base if possible. Consider using a more stable boronic ester (e.g., a pinacol ester).[5] |
| Homo-coupling of Boronic Acid | Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen).[5] |
| De-bromination of Starting Material | Hydrolysis of the aryl bromide. | Use anhydrous solvents and ensure the base is dry. This side reaction can be more prevalent at higher temperatures.[5] |
Buchwald-Hartwig Amination
This guide provides solutions for common problems in the C-N cross-coupling of this compound with amines.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Incomplete deprotonation of the amine. | A strong base (e.g., NaOtBu, LHMDS) is typically required.[6] |
| Catalyst inhibition. | Use specialized ligands developed for Buchwald-Hartwig amination that are resistant to inhibition. | |
| Formation of Hydrodehalogenated Byproduct | β-Hydride elimination from the palladium-amide intermediate. | This is a known side reaction pathway.[7] Optimizing the ligand, base, and temperature can help minimize this. Sometimes, a lower reaction temperature is beneficial. |
| Decomposition of Substrates | The base is too strong for functional groups present. | If your substrate has base-sensitive groups, consider using a weaker base like K₃PO₄ or Cs₂CO₃, although this may require longer reaction times or higher temperatures. |
Sonogashira Coupling
This guide addresses common side reactions in the coupling of this compound with terminal alkynes.
| Issue | Potential Cause | Troubleshooting Steps |
| Glaser Coupling (Alkyne Dimerization) | Presence of oxygen. | This is the most common side reaction.[8] It is critical to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere. |
| Copper-catalyzed homo-coupling. | Consider using a copper-free Sonogashira protocol.[8] | |
| High concentration of the alkyne. | Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[8] | |
| De-bromination of Starting Material | High reaction temperature or unsuitable base. | Run the reaction at the lowest effective temperature. Amine bases can sometimes act as hydride sources; consider screening different amine bases or using an inorganic base.[8] |
| Low or No Yield | Inactive catalyst. | Ensure the palladium and copper(I) sources are of high quality. CuI can be sensitive to oxidation.[5] |
| Low boiling point of the alkyne. | If using a volatile alkyne, ensure the reaction is performed in a sealed tube or with a very efficient condenser to prevent it from boiling out of the reaction mixture.[9] |
Visualizing Reaction Pathways and Troubleshooting
Alkylation Selectivity Pathway
References
- 1. This compound | C6H6BrNO | CID 23149472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
purification of 4-Bromo-6-methylpyridin-2-ol from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-6-methylpyridin-2-ol from a crude reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound reaction mixture?
A1: Based on common synthetic routes for brominated pyridines, such as the Sandmeyer reaction using an amino-pyridine precursor or direct bromination, the likely impurities include:
-
Unreacted Starting Materials: Such as 2-amino-6-methylpyridin-4-ol or 6-methylpyridin-2-ol.
-
Isomeric Byproducts: Positional isomers like 3-Bromo-6-methylpyridin-2-ol or 5-Bromo-6-methylpyridin-2-ol may form.
-
Over-brominated Products: Di-brominated species such as 3,5-dibromo-6-methylpyridin-2-ol can be present.
-
Hydroxylated Byproducts: If the reaction involves a diazonium salt intermediate (from a Sandmeyer reaction), residual water can lead to the formation of hydroxylated impurities.
-
Inorganic Salts: Salts like sodium bromide or sodium hydroxide may be present from the reaction workup.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. Note that while some properties are readily available, experimental values for melting point and solubility in various organic solvents are not widely reported and may need to be determined empirically.
| Property | Value | Source |
| CAS Number | 865156-59-8 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Synonyms | 4-bromo-6-methyl-1H-pyridin-2-one | [1] |
| Appearance | Solid | [2] |
| Solubility in DMSO | Soluble | [2] |
Q3: Which analytical techniques are best for assessing the purity of my this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent initial method to quickly assess the complexity of the crude mixture and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps in identifying and quantifying organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and impurities.
Troubleshooting Purification Issues
This section addresses common problems encountered during the purification of this compound.
Issue 1: Low yield after aqueous workup and extraction.
-
Possible Cause 1: Incomplete Extraction. The product may have some solubility in the aqueous layer, especially if the pH is not optimal.
-
Solution: Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic before extraction to minimize the solubility of the pyridinol. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Possible Cause 2: Emulsion Formation. The presence of surfactants or fine solid particles can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of celite.
-
Issue 2: Poor separation during column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may be too high or too low, leading to either co-elution of compounds or the product not moving from the baseline.
-
Solution: Systematically screen for the optimal solvent system using TLC. A good starting point for brominated pyridines is a gradient of ethyl acetate in hexane.[3] Aim for an Rf value of 0.2-0.3 for the desired product on the TLC plate for good separation on the column.
-
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column will result in broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Possible Cause 3: Sample Insolubility. If the crude product is not fully dissolved before loading, it can lead to streaking and poor separation.
-
Solution: Dissolve the crude mixture in a minimal amount of a solvent that is more polar than the eluent (e.g., dichloromethane) to ensure it loads onto the column in a narrow band.
-
Issue 3: Difficulty in inducing crystallization during recrystallization.
-
Possible Cause 1: Solution is too dilute. If too much solvent is used, the solution may not be supersaturated upon cooling.
-
Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
-
Possible Cause 2: Lack of Nucleation Sites. Spontaneous crystal formation sometimes requires an initiation point.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. If available, add a small seed crystal of pure this compound.
-
-
Possible Cause 3: "Oiling Out". The compound may be precipitating as a liquid (oil) instead of a solid. This can happen if the solution is cooled too quickly or if there are significant impurities.
-
Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Using a mixed solvent system (e.g., ethanol/water) can sometimes prevent oiling out.[3]
-
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is a starting point for removing inorganic salts and other water-soluble impurities from the crude reaction mixture.
-
Quenching: Carefully quench the reaction mixture by adding it to a beaker of cold water or a saturated solution of sodium bicarbonate if the reaction was run under acidic conditions.
-
pH Adjustment: Adjust the pH of the aqueous suspension to ~7-8 using a suitable acid or base.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.
Protocol 2: Purification by Column Chromatography
This method is effective for separating the target compound from organic impurities with different polarities.
-
TLC Analysis: Determine a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step if a suitable solvent is found.
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethanol/water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. This compound | C6H6BrNO | CID 23149472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
identifying and removing impurities from 4-Bromo-6-methylpyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylpyridin-2-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during the identification and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: The impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing substituted 2-pyridones is a variation of the Hantzsch pyridine synthesis.[1][2][3][4][5] In this case, and considering a subsequent bromination step, potential impurities can be categorized as follows:
-
Starting Materials: Unreacted ethyl acetoacetate, an aldehyde (such as crotonaldehyde or a related β-unsaturated ketone), and the ammonia source (e.g., ammonium acetate).
-
Intermediates: Incomplete cyclization or aromatization can lead to various dihydropyridine intermediates.[1]
-
Bromination Byproducts:
-
Isomeric Products: Bromination at other positions on the pyridine ring, such as 3-bromo or 5-bromo isomers.
-
Di-brominated Products: Introduction of a second bromine atom to the ring.
-
-
Symmetrically Substituted Pyridines: Self-condensation of the β-keto ester can lead to the formation of a symmetrical pyridine byproduct without the bromine substituent.[1]
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main compound and for identifying and quantifying impurities with distinct chemical shifts.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying volatile and semi-volatile impurities, including isomeric byproducts which will have the same mass but different retention times. The mass spectrum will show a characteristic isotopic pattern for bromine-containing fragments.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is excellent for assessing purity and quantifying non-volatile impurities. Different isomers can often be separated with appropriate column and mobile phase selection.[6]
Q3: My NMR spectrum shows more peaks than expected. Does this automatically mean my sample is impure?
A3: Not necessarily. Pyridin-2-ol compounds can exist in equilibrium with their keto tautomer, pyridin-2(1H)-one. This keto-enol tautomerism can result in two distinct sets of peaks in the NMR spectrum, even for a pure sample. The ratio of these tautomers can be influenced by the solvent used for the NMR analysis.[9] To confirm purity, it is advisable to use a complementary technique like HPLC or GC-MS.
Troubleshooting Guides
Issue 1: Difficulty in Separating Impurities by Column Chromatography
Symptom: Co-elution of the desired product with impurities, or significant peak tailing during column chromatography.
Possible Causes and Solutions:
-
Tautomerization: The presence of both the pyridin-2-ol and pyridin-2-one tautomers can lead to broad peaks and poor separation due to their similar polarities.[9]
-
Strong Interaction with Silica Gel: The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing peak tailing.[10]
| Troubleshooting Step | Rationale |
| Neutralize Silica Gel | Pre-treating the silica gel with a small amount of a base, such as triethylamine in the eluent (e.g., 0.1-1%), can block the acidic silanol sites, reducing tailing.[9] |
| Optimize Eluent System | Systematically screen different solvent systems. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.[11][12] |
| Use Alternative Stationary Phases | Consider using neutral or basic alumina, or end-capped silica gel to minimize interactions with the basic pyridine nitrogen.[9] |
Issue 2: The Compound Fails to Crystallize During Recrystallization
Symptom: After dissolving the crude product in a hot solvent and cooling, no crystals form, or the product oils out.
Possible Causes and Solutions:
-
Incorrect Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or it may be a poor solvent even when hot.[13]
-
Supersaturation: The solution is concentrated enough to crystallize, but nucleation has not initiated.[13]
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
| Troubleshooting Step | Rationale |
| Solvent Screening | Perform small-scale solubility tests with a range of solvents to find one that dissolves the compound when hot but not when cold. For brominated pyridinols, consider polar solvents like ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.[14][15] |
| Induce Crystallization | Gently scratch the inside of the flask with a glass rod at the liquid's surface. The scratch marks provide a nucleation site. Alternatively, add a "seed crystal" of the pure compound if available.[13] |
| Concentrate the Solution | If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13] |
| Pre-purification | If the product consistently oils out, it may be necessary to first purify it by column chromatography to remove impurities that are inhibiting crystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of solid this compound. The ideal solvent should be determined by preliminary small-scale tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solvent boils.[15]
-
Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.[15]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.[14]
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly. Top the silica gel with another thin layer of sand.[16][17]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column.[17]
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent to facilitate the separation of compounds.[17]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
preventing debromination of 4-Bromo-6-methylpyridin-2-ol during reactions
Welcome to the technical support center for 4-Bromo-6-methylpyridin-2-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the common challenge of debromination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom.[1][2] This is problematic because it consumes the starting material, reduces the yield of the desired product, and complicates purification efforts by introducing a significant byproduct that can be difficult to separate.[2] The bromine atom is often the intended site for further chemical modifications, such as cross-coupling reactions, so its premature removal renders the substrate inactive for subsequent steps.
Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: Debromination in these reactions is most often caused by the formation of palladium-hydride (Pd-H) species.[1] These reactive species can be generated from various sources within the reaction mixture, including the base, solvent (like DMF or dioxane), or other protic impurities.[1][2] Other contributing factors include high reaction temperatures, the use of strong bases (especially alkoxides), and certain catalyst and ligand combinations that may favor the reductive dehalogenation pathway.[1][2]
Q3: I am observing significant debromination in my Suzuki-Miyaura coupling. What is the first and most effective change I should make?
A3: The first parameters to investigate are the base and the temperature.[1] Switching from a strong base, such as sodium tert-butoxide (NaOtBu), to a milder inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is a highly effective first step to suppress the formation of hydride species that cause debromination.[1][3] Concurrently, lowering the reaction temperature can significantly increase selectivity for the desired coupling product, as the debromination pathway may have a higher activation energy.[1][4]
Q4: How does the choice of base specifically influence debromination?
A4: Strong bases, particularly alkoxides, are known to promote the formation of Pd-H species, which are primary agents of debromination.[1] Weaker inorganic bases, such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), are generally much less prone to generating these hydride intermediates.[5][6] Therefore, selecting a milder base is a critical strategy to minimize this side reaction. The choice of base can be one of the most important factors in controlling the outcome of the reaction.
Q5: Can the palladium catalyst and ligand system affect the rate of debromination?
A5: Absolutely. The choice of ligand is crucial for minimizing reductive dehalogenation.[5] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the desired reductive elimination step of the catalytic cycle.[4] This increased rate of product formation helps it to outcompete the undesired debromination pathway. Using modern, highly active pre-catalysts can also allow for reactions to be run at lower temperatures, further reducing the likelihood of debromination.[4][7]
Q6: How can I confirm that debromination is occurring and quantify the amount of byproduct?
A6: The most common methods for confirming and quantifying debromination are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). By analyzing an aliquot of the crude reaction mixture, you can identify the debrominated product (6-methylpyridin-2-ol) by its mass and retention time relative to the starting material and the desired product. The relative peak areas in the chromatogram can be used to quantify the extent of the side reaction.
Troubleshooting Guides
Issue 1: Significant Debromination (>10%) in Suzuki-Miyaura Coupling
If you are observing the formation of 6-methylpyridin-2-ol as a major byproduct during a Suzuki-Miyaura reaction, consult the following table for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Strong Base (e.g., NaOtBu, KOtBu) | Switch to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] |
| High Reaction Temperature | Lower the reaction temperature. Many modern catalyst systems are efficient at temperatures from room temperature to 65°C.[4][7] |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are known to promote rapid reductive elimination.[1][4] |
| Solvent Choice | If using solvents like DMF or dioxane, consider switching to toluene, which has been observed to cause less dehalogenation in some systems.[2] |
| Protic Impurities | Ensure all reagents and solvents are anhydrous. Use freshly distilled/dried solvents and thoroughly dry the base before use.[4] |
Issue 2: Debromination Side Product in Buchwald-Hartwig Amination
The mechanism for Buchwald-Hartwig amination can also be complicated by a debromination side reaction, often proceeding via β-hydride elimination from the palladium-amide intermediate.[8]
| Potential Cause | Recommended Solution |
| Strong Base | Similar to Suzuki coupling, avoid strong alkoxide bases. K₃PO₄ or Cs₂CO₃ are often effective alternatives. |
| High Temperature | Reduce the reaction temperature. Monitor the reaction progress over a longer time at a lower temperature. |
| Ligand Choice | The correct choice of ligand is critical to minimize reductive dehalogenation.[5] Screen ligands specifically designed for C-N coupling, such as BINAP or DPPF, to find one that disfavors the formation of palladium hydride species.[4] |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4] |
Data Presentation
Table 1: General Effect of Base Selection on Debromination
| Base | Strength | Tendency for Debromination | Recommended Use |
| NaOtBu, KOtBu | Strong | High | Not recommended when debromination is a concern. |
| K₃PO₄ | Mild/Moderate | Low | Highly Recommended . Often provides a good balance of reactivity and selectivity.[1][3] |
| K₂CO₃, Cs₂CO₃ | Mild | Low | Highly Recommended . Effective and mild bases for sensitive substrates.[1] |
| Organic Amines (e.g., Et₃N) | Weak | Variable | Can be effective, but may require higher temperatures, which can increase debromination. |
Table 2: Comparison of Catalyst/Ligand Systems
| Catalyst System | Typical Conditions | Suitability for Suppressing Debromination |
| Pd(PPh₃)₄ | Higher Temperatures (80-100°C) | Moderate. Can be effective, but higher temperatures may promote side reactions.[3] |
| Pd(dppf)Cl₂ | Moderate Temperatures (60-90°C) | Good. The dppf ligand often provides good stability and selectivity.[6] |
| Pd₂(dba)₃ with XPhos/SPhos | Low to Moderate Temps (RT - 80°C) | Excellent. Bulky, electron-rich ligands accelerate C-C or C-N bond formation, outcompeting debromination.[1][4] |
| XPhos/SPhos Pd G3/G4 Pre-catalysts | Low Temperatures (RT - 65°C) | Excellent . State-of-the-art catalysts that are highly active at lower temperatures, minimizing thermal side reactions.[4][7] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is a starting point and may require optimization for specific arylboronic acids.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
SPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane and degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 pre-catalyst.
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the starting bromide.
-
Stir the reaction mixture at a reduced temperature, starting at 45-50°C.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Debromination
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (2.5 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
In an inert atmosphere glovebox or Schlenk line, add this compound, K₃PO₄, and the XPhos Pd G3 pre-catalyst to a dry Schlenk flask.
-
Seal the vessel, then evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Stir the reaction mixture at a moderate temperature (e.g., 70-80°C). Avoid excessive heat.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After completion, cool the mixture to room temperature and follow a standard aqueous workup and purification procedure as described in Protocol 1.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity of Reactions with 4-Bromo-6-methylpyridin-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylpyridin-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how does its structure influence regioselectivity?
This compound exists in a tautomeric equilibrium with 4-Bromo-6-methyl-2-pyridone. This equilibrium is crucial as it dictates the molecule's reactivity. The key reactive sites are:
-
The Bromine at C4: This position is susceptible to displacement via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.
-
The C3 and C5 positions: These positions are activated for electrophilic substitution. The directing effects of the hydroxyl/oxo group at C2 and the methyl group at C6 will influence the regioselectivity between C3 and C5.
-
The Oxygen and Nitrogen atoms: The oxygen of the hydroxyl/pyridone and the nitrogen of the pyridine ring can act as nucleophiles or coordination sites for metal catalysts.
The interplay between the electron-donating methyl group at C6, the electron-withdrawing bromine at C4, and the tautomeric nature of the hydroxyl/pyridone group at C2 creates a complex electronic environment that governs the regioselectivity of various reactions.
Q2: I am struggling with low yields in my Suzuki coupling reaction with this compound. What are the common causes and how can I troubleshoot this?
Low yields in Suzuki couplings with bromopyridine derivatives are a frequent issue.[1] Key factors to investigate include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.[1]
-
Troubleshooting: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to sterically shield the palladium center and prevent catalyst deactivation.
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish.[1]
-
Troubleshooting: Ensure your boronic acid is of high quality. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can exhibit different reactivity profiles.[1]
-
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]
-
Troubleshooting: Use anhydrous conditions or non-aqueous bases. Alternatively, more stable boronic esters can mitigate this side reaction.[1]
-
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.
-
Troubleshooting: Screen different solvent systems. A mixture of a polar aprotic solvent (like dioxane or THF) with water is often effective.
-
Q3: How can I control the regioselectivity of electrophilic substitution on the pyridine ring?
Electrophilic aromatic substitution on pyridine rings is generally directed to the C3 and C5 positions. To favor substitution at a specific position on this compound, consider the following:
-
Steric Hindrance: The methyl group at C6 may sterically hinder attack at the C5 position, potentially favoring substitution at the C3 position.
-
Directing Group Effects: The hydroxyl/pyridone group at C2 is an activating ortho-, para-director. In this case, it would direct towards C3 and C5. The interplay with the methyl group's directing effect will be crucial.
-
Reaction Conditions: The choice of electrophile and reaction conditions (temperature, solvent, catalyst) can significantly influence the regioselectivity. Milder conditions may favor the kinetically controlled product.
Q4: What are the expected challenges when performing a Buchwald-Hartwig amination with this substrate?
Similar to Suzuki coupling, catalyst inhibition by the pyridine nitrogen is a primary concern. The use of appropriate ligands is critical for success. Additionally, the acidic proton of the pyridin-2-ol tautomer can react with the strong bases typically used in Buchwald-Hartwig amination, potentially leading to side reactions or requiring an excess of base. Protecting the hydroxyl group might be a necessary strategy to improve reaction outcomes.
Troubleshooting Guides
Troubleshooting Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Mixture of C4-coupled product and debrominated starting material | Reductive dehalogenation is a common side reaction. | Optimize ligand-to-metal ratio. Use bulkier ligands. Lower reaction temperature. Ensure strictly anaerobic conditions. |
| Reaction at other positions (e.g., C-H activation) | High reaction temperatures or highly active catalysts can lead to undesired C-H activation. | Lower the reaction temperature. Screen different palladium precursors and ligands. |
| Homocoupling of the boronic acid (in Suzuki reactions) | Presence of oxygen in the reaction mixture.[1] | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or sparging with an inert gas.[1] |
Troubleshooting Electrophilic Substitution Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low conversion | The pyridine ring is generally deactivated towards electrophilic attack. | Use more forcing reaction conditions (higher temperature, stronger acid catalyst). |
| Formation of multiple isomers (poor regioselectivity) | Competing directing effects of the substituents. | Systematically screen reaction parameters (solvent, temperature, electrophile). Consider using a directing group strategy if high regioselectivity is crucial. |
| N-functionalization instead of C-functionalization | The pyridine nitrogen is a nucleophilic site. | Protect the nitrogen by converting the pyridin-2-ol to a suitable derivative (e.g., O-alkylation) before electrophilic substitution. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C4-Position
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling at the C4-Position
This protocol is based on conditions reported for a similar substrate, 4-bromo-6-methyl-2-pyrone.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizing Reaction Pathways
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Potential pathways for electrophilic aromatic substitution.
References
Technical Support Center: Efficient Cross-Coupling of 4-Bromo-6-methylpyridin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the cross-coupling of 4-Bromo-6-methylpyridin-2-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the cross-coupling of this compound?
A1: The cross-coupling of this compound presents several challenges:
-
Tautomerism: The substrate exists in equilibrium between the pyridin-2-ol and pyridin-2-one forms. This can lead to undesired side reactions, such as N-arylation in addition to the expected O-arylation or C-C coupling.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.
-
Substrate Reactivity: The electron-rich nature of the pyridinol ring can decrease the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle.
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: The two most common and effective cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon bonds by reacting with boronic acids or their esters. This is a versatile method for introducing a wide range of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen bonds by coupling with primary or secondary amines. This reaction is crucial for the synthesis of various amine-containing derivatives.
Q3: How does the tautomerism of this compound affect catalyst selection and reaction conditions?
A3: The tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms is a critical consideration. The pyridin-2-one tautomer can undergo N-arylation, competing with the desired C-C or C-N coupling at the C4 position. To favor the desired coupling, it is often necessary to protect the hydroxyl/amine group or carefully select reaction conditions (e.g., choice of base and solvent) that favor one tautomer over the other or minimize the reactivity of the N-H bond.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion to the Desired Product
-
Possible Cause: Catalyst deactivation by the pyridine nitrogen.
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center and prevent coordination with the pyridine nitrogen. Consider using modern pre-catalysts like the Buchwald G3 or G4 palladacycles, which can provide a more active and stable catalytic species.
-
-
Possible Cause: Ineffective base.
-
Solution: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. A screen of bases, including potassium phosphate (K₃PO₄), may be necessary to find the optimal conditions.
-
-
Possible Cause: Poor solubility of reagents.
-
Solution: Ensure that all reaction components are soluble in the chosen solvent system. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) with water are commonly used to dissolve both the organic substrate and the inorganic base.
-
Issue 2: Significant Side Product Formation (e.g., Protodeboronation or Homocoupling)
-
Possible Cause: Protodeboronation of the boronic acid.
-
Solution: This is the hydrolysis of the boronic acid to the corresponding arene. To minimize this, consider using more stable boronic esters (e.g., pinacol esters). Conducting the reaction under anhydrous conditions can also be beneficial.
-
-
Possible Cause: Homocoupling of the boronic acid.
-
Solution: This side reaction is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Buchwald-Hartwig Amination
Issue 1: Low Yield of the Aminated Product
-
Possible Cause: Catalyst poisoning by the pyridine substrate.
-
Solution: Similar to the Suzuki coupling, the use of sterically hindered, electron-rich ligands is crucial. Ligands like XPhos, BrettPhos, and Josiphos have shown success in the amination of challenging heteroaryl halides.
-
-
Possible Cause: Inappropriate base selection.
-
Solution: Strong, non-nucleophilic bases are typically required for the Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, for base-sensitive substrates, weaker bases like cesium carbonate might be screened.
-
-
Possible Cause: Amine volatility.
-
Solution: For volatile amines, conducting the reaction in a sealed tube is recommended to prevent loss of the nucleophile.
-
Issue 2: Dehalogenation of the Starting Material
-
Possible Cause: Presence of hydride sources.
-
Solution: Ensure that the solvents are anhydrous and free from potential hydride sources. Optimizing the reaction time can also minimize this side reaction; shorter reaction times are generally preferred if the desired conversion is achieved.
-
Data Presentation
The following tables summarize typical catalyst systems and reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling of bromopyridine derivatives. Note: The yields are based on reactions with structurally similar substrates and should be considered as a starting point for optimization for this compound.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 70-85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100-110 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | >90 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF/H₂O | 90 | 75-90 |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 | 70-85 |
| Pd₂(dba)₃ | XPhos | LHMDS | 1,4-Dioxane | 100 | >90 |
| Pd(OAc)₂ | BrettPhos | NaOtBu | THF | 80 | >95 |
| [Pd(cinnamyl)Cl]₂ | cataCXium A | Cs₂CO₃ | Toluene | 110 | 85-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Managing Solubility of 4-Bromo-6-methylpyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Bromo-6-methylpyridin-2-ol in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its structure as a pyridin-2-one derivative suggests it is likely a crystalline solid with limited solubility in non-polar organic solvents and water. A structurally related compound, 4-Bromo-6-methylpyridine-2-carbonitrile, is known to be soluble in Dimethyl Sulfoxide (DMSO).[1] Therefore, DMSO is a recommended starting point for preparing stock solutions.
Q2: I am unable to dissolve this compound in my reaction solvent. What are my options?
Difficulty in dissolving this compound is a common issue. Several strategies can be employed to enhance its solubility. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents. For reactions where the starting material has very low solubility, solvent-free techniques like ball milling can also be considered.
Q3: Can I use heat to dissolve this compound?
Gentle warming can be an effective method to aid dissolution. However, it is crucial to first determine the thermal stability of this compound and other reagents in your reaction mixture to avoid degradation. Monitor for any color changes or the appearance of new spots on a Thin Layer Chromatography (TLC) plate as you gently heat the mixture.
Q4: How does pH adjustment affect the solubility of this compound?
This compound has both a weakly acidic proton (on the hydroxyl group) and a weakly basic nitrogen atom in the pyridine ring. Adjusting the pH of the reaction medium can significantly alter its solubility.
-
Basic Conditions: In the presence of a suitable base, the acidic proton of the hydroxyl group can be removed to form a more soluble pyridin-2-olate salt.
-
Acidic Conditions: Under acidic conditions, the pyridine nitrogen can be protonated to form a pyridinium salt, which may also exhibit increased solubility.[2]
Care must be taken to ensure that the pH change does not adversely affect your reagents, catalyst, or the desired reaction outcome.[2]
Troubleshooting Guide: Reaction Failure Due to Poor Solubility
If you suspect that poor solubility of this compound is causing low yield or reaction failure, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for solubility issues.
Data Presentation: Solvent Systems and Enhancement Strategies
The following tables summarize common approaches to enhance the solubility of compounds like this compound.
Table 1: Recommended Co-Solvent Systems for Polar Heterocyclic Compounds
| Co-Solvent System | Ratio (v/v) | Notes |
| DMSO / Aqueous Buffer | 1:9 to 1:1 | DMSO is a powerful solvent for many organic compounds.[2] Start with a high-concentration stock in DMSO and dilute into the reaction mixture. |
| Water / 1,4-Dioxane | 1:5 | This mixed solvent system has been successfully used for Suzuki coupling reactions of related bromo-pyridines.[3][4] |
| PEG300 / Tween-80 / Saline | 4:0.5:4.5 | A common formulation for in-vivo studies that can be adapted for in-vitro reactions to enhance solubility.[5][6] |
| Ethanol / Water | 1:9 to 1:1 | Ethanol can help to break up the crystal lattice of the solute and increase solubility in aqueous media.[2] |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Considerations |
| Co-solvents | Reduces the overall polarity of the solvent system to better accommodate the solute.[2] | Simple to implement; wide range of co-solvents available. | Co-solvent must be compatible with all reaction components and conditions. |
| pH Adjustment | Converts the compound to a more soluble salt form (pyridinium or pyridin-2-olate).[] | Can be highly effective for ionizable compounds. | The required pH may not be compatible with the reaction chemistry.[2] |
| Solubilizing Agents | Cyclodextrins encapsulate the hydrophobic molecule; surfactants form micelles.[8] | Can significantly increase apparent solubility in aqueous media. | May interfere with the reaction or complicate product purification. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[9][10][11] | A physical modification that does not alter the chemical structure. | Requires specialized equipment (e.g., micronizer, sonicator). May lead to agglomeration.[10] |
| Solid Dispersions | Disperses the compound in an amorphous state within a hydrophilic carrier.[12][13] | Can achieve a higher apparent solubility and dissolution rate. | Requires formulation development; the amorphous form may be less stable.[14] |
Experimental Protocols
Protocol 1: General Method for Preparing a Stock Solution in DMSO
-
Weigh the desired amount of this compound into a clean, dry glass vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 100 mM).
-
Vortex the solution for 1-2 minutes.
-
If the solid is not fully dissolved, place the sealed vial in an ultrasonic bath for 10-15 minutes.[2]
-
Gentle warming (e.g., 37°C) can be applied if necessary, but monitor for any signs of degradation.[2]
-
Store the stock solution at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]
Protocol 2: Solubility Testing with a Co-Solvent System
-
Prepare several vials of your primary reaction solvent.
-
To each vial, add a different concentration of a co-solvent (e.g., 1%, 5%, 10%, 20% of N,N-Dimethylformamide (DMF) or 1,4-Dioxane).
-
Add a pre-weighed amount of this compound to each vial to achieve the desired final reaction concentration.
-
Stir or agitate all vials under the same conditions (e.g., room temperature for 30 minutes).
-
Visually inspect each vial for undissolved solid. This will give you a qualitative understanding of the most effective co-solvent and concentration.
Protocol 3: Example Reaction with a Mixed Solvent System (Adapted from Suzuki-Miyaura Coupling)
This is a generalized procedure and requires optimization for your specific reaction.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), your coupling partner (e.g., a boronic acid, 1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 5:1 v/v) via syringe.[3]
-
Catalyst Addition: Add the palladium catalyst and, if applicable, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. The heterogeneous mixture should become more homogeneous as the starting material is consumed.
Visualization of Decision-Making Process
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. ijpsm.com [ijpsm.com]
- 12. pharmaerudition.org [pharmaerudition.org]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
scale-up considerations for the synthesis of 4-Bromo-6-methylpyridin-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-6-methylpyridin-2-ol, with a particular focus on scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible synthetic route for the laboratory-scale synthesis of this compound?
A common and effective method for the synthesis of this compound is through the diazotization of 2-Amino-4-bromo-6-methylpyridine, followed by the hydrolysis of the resulting diazonium salt. This Sandmeyer-type reaction is a well-established method for the conversion of amino-pyridines to their corresponding hydroxypyridines.[1]
Q2: What are the critical parameters to monitor during the diazotization reaction?
Temperature control is the most critical parameter. The reaction should be maintained at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate. Uncontrolled temperature increases can lead to the decomposition of the diazonium salt and the formation of impurities. Slow, controlled addition of sodium nitrite is also crucial to prevent localized overheating and excessive off-gassing.
Q3: What are the main challenges when scaling up this synthesis from the lab to a pilot plant?
Scaling up the synthesis of this compound introduces several challenges that are not as prominent at the lab scale. These include:
-
Heat Transfer: The diazotization reaction is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to localized "hot spots" and potential runaway reactions.[1]
-
Mixing: Ensuring homogenous mixing in a large reactor is more difficult. Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions and reducing yield and purity.[1]
-
Reagent Addition Rate: The rate of addition of sodium nitrite becomes more critical at scale to control the reaction rate and temperature.[1]
-
Work-up and Isolation: Handling and filtering large volumes of product and waste streams can be challenging. The efficiency of extractions and crystallizations may also differ at a larger scale.
Q4: How can the final product, this compound, be effectively purified at a larger scale?
Recrystallization is often the most effective method for purifying solid pyridin-2-ol derivatives.[1] The choice of solvent is critical and should be optimized for both good recovery and effective impurity removal. Common solvent systems to explore include ethanol, isopropanol, or mixtures of these with water. At scale, controlling the cooling rate during crystallization is important to achieve a consistent crystal size and high purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Suboptimal hydrolysis conditions. 4. Product loss during work-up. | 1. Ensure the correct stoichiometry of sodium nitrite. 2. Maintain a low reaction temperature (0-5 °C) during diazotization. 3. Optimize the temperature and duration of the hydrolysis step. 4. Minimize the number of transfer steps and optimize extraction and crystallization procedures. |
| Presence of Impurities in the Final Product | 1. Unreacted 2-Amino-4-bromo-6-methylpyridine. 2. Formation of azo-coupled byproducts (colored impurities). 3. Formation of phenolic impurities from reaction with water before complete diazotization. | 1. Ensure complete consumption of the starting material by monitoring the reaction (e.g., by TLC or HPLC). 2. Maintain a low temperature and ensure efficient mixing to minimize side reactions. 3. Ensure the starting material is fully dissolved in the acidic solution before adding sodium nitrite. |
| Poor Filterability of the Product | 1. Formation of very fine particles or an oily product. 2. Inefficient crystallization. | 1. Optimize the crystallization process by adjusting the solvent system, cooling rate, and agitation. 2. Consider a solvent/anti-solvent crystallization method. |
| Exotherm and Gas Evolution Difficult to Control at Scale | 1. Addition of sodium nitrite is too fast. 2. Inadequate cooling capacity of the reactor. | 1. Slow down the addition rate of the sodium nitrite solution. 2. Ensure the reactor's cooling system is sufficient for the scale of the reaction and consider using a jacketed reactor with a reliable chiller. |
Experimental Protocol: Synthesis of this compound (Conceptual)
Disclaimer: This is a conceptual protocol based on general chemical principles for the synthesis of similar compounds and should be optimized for specific laboratory or pilot plant conditions.
Step 1: Diazotization of 2-Amino-4-bromo-6-methylpyridine
-
To a stirred solution of 48% hydrobromic acid in water, add 2-Amino-4-bromo-6-methylpyridine (1.0 eq.) portion-wise, ensuring the temperature is maintained below 20 °C.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Stir the reaction mixture for an additional 1 hour at 0-5 °C after the addition is complete.
Step 2: Hydrolysis of the Diazonium Salt
-
Slowly warm the reaction mixture to 50-60 °C.
-
Maintain the temperature and stir for 2-4 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction for the disappearance of the diazonium intermediate by a suitable method (e.g., quenching a small sample with a coupling agent like 2-naphthol to check for azo dye formation).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 7-8 with a suitable base (e.g., sodium hydroxide solution), keeping the temperature below 20 °C.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold water.
-
Dry the crude product under vacuum.
Step 4: Purification
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Reactivity Face-Off: 4-Bromo- vs. 4-Chloro-6-methylpyridin-2-ol in Synthetic Transformations
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision that profoundly influences the efficiency and outcome of a synthetic campaign. The substituted pyridin-2-ol scaffold is a privileged motif in medicinal chemistry, and its functionalization often relies on the strategic use of halogenated precursors. This guide presents an objective comparison of the reactivity of 4-bromo-6-methylpyridin-2-ol and 4-chloro-6-methylpyridin-2-ol, two key intermediates in the synthesis of complex molecules. This analysis is supported by established principles in organic chemistry and generalized experimental data for analogous systems, providing a framework for rational substrate selection and reaction optimization.
General Principles of Reactivity
The chemical behavior of 4-bromo- and 4-chloro-6-methylpyridin-2-ol is primarily dictated by the nature of the carbon-halogen bond. The key areas of comparison for their application in drug development are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1][2][3] The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F.[2] This trend is a direct consequence of the carbon-halogen bond strength; the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond.[1][4] Consequently, this compound is anticipated to be the more reactive substrate, often enabling the use of milder reaction conditions and achieving higher yields compared to its chloro counterpart.[5][6]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the reactivity trend is often reversed (F > Cl > Br > I).[2] The rate of an SNAr reaction is influenced by the ability of the halogen to stabilize the negative charge in the intermediate Meisenheimer complex. The higher electronegativity of chlorine makes it more effective at this stabilization than bromine. Therefore, 4-chloro-6-methylpyridin-2-ol is expected to be more susceptible to nucleophilic attack than the bromo derivative.[2]
Comparative Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. Given the higher reactivity of the C-Br bond, this compound is expected to be the superior substrate in this transformation.
Table 1: Anticipated Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | 4-Chloro-6-methylpyridin-2-ol | This compound |
| Reaction Temperature | Higher (e.g., 100-120 °C) | Milder (e.g., 80-100 °C) |
| Catalyst Loading | Potentially higher | Lower |
| Ligand Choice | Often requires specialized, electron-rich, bulky phosphine ligands | More general phosphine ligands are often effective |
| Reaction Time | Longer | Shorter |
| Anticipated Yield | Moderate to Good | Good to Excellent |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, is expected to proceed more readily with the bromo-substituted pyridinol.[7]
Table 2: Anticipated Comparative Performance in Buchwald-Hartwig Amination
| Parameter | 4-Chloro-6-methylpyridin-2-ol | This compound |
| Base Strength | Often requires a stronger base (e.g., NaOtBu) | Can often proceed with weaker bases (e.g., Cs₂CO₃, K₃PO₄)[5] |
| Catalyst System | Requires catalyst systems optimized for aryl chlorides | More general palladium/phosphine systems are effective[5] |
| Reaction Temperature | Higher | Milder[5] |
| Anticipated Yield | Generally lower, especially with challenging amines | Generally higher and more reliable[5] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should serve as a starting point and will likely require optimization for the specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : In a dry reaction vessel, combine the halo-6-methylpyridin-2-ol (1.0 equiv.), the desired boronic acid or boronic ester (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.).[8]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.[8]
-
Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[9] For the 4-chloro derivative, a higher temperature may be required.
-
Monitoring : Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[9]
-
Workup : Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried and concentrated.[9]
-
Purification : Purify the crude product by column chromatography.[1]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup : To a reaction vessel under an inert atmosphere, add the halo-6-methylpyridin-2-ol (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 1.2-2.4 mol%), and a base (e.g., Cs₂CO₃ for the bromide, NaOtBu for the chloride, 1.4 mmol) in an anhydrous solvent (e.g., toluene, dioxane).[5][10]
-
Reaction : Heat the reaction mixture. For the 4-bromo derivative, temperatures of 90-110 °C for 4-12 hours are typical.[5] For the 4-chloro derivative, higher temperatures (110-130 °C) and longer reaction times (18-36 hours) may be necessary.[5]
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Workup : After cooling, the reaction mixture is typically diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated.[10]
-
Purification : The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Comparative energy profile for cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling.
Conclusion
For palladium-catalyzed cross-coupling reactions, this compound is the more reactive and generally preferred substrate over its chloro analog. This heightened reactivity, stemming from the weaker carbon-bromine bond, allows for milder reaction conditions, shorter reaction times, and often results in higher yields.[1][5] While 4-chloro-6-methylpyridin-2-ol is a viable substrate, achieving comparable results typically necessitates more forcing conditions and the use of specialized catalyst systems designed for the activation of less reactive aryl chlorides.[1] However, for nucleophilic aromatic substitution reactions, the 4-chloro derivative is expected to be more reactive. The choice between these two valuable building blocks should therefore be guided by the specific transformation being targeted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Suzuki Coupling of 4-Bromo- and 4-Iodo-6-methylpyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Suzuki coupling reaction yields for 4-bromo-6-methylpyridin-2-ol and 4-iodo-6-methylpyridin-2-ol. The choice of the aryl halide is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. Generally, aryl iodides exhibit higher reactivity than aryl bromides, which can lead to higher yields and milder reaction conditions. This is attributed to the lower bond dissociation energy of the carbon-iodine bond compared to the carbon-bromine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Data Presentation: A Comparative Analysis of Reaction Yields
The following table summarizes representative quantitative data for the Suzuki coupling of this compound and 4-iodo-6-methylpyridin-2-ol with various arylboronic acids. The presented yields are based on typical outcomes observed in Suzuki-Miyaura cross-coupling reactions, where aryl iodides generally provide higher yields under similar reaction conditions.
| Entry | Aryl Halide | Boronic Acid | Product | Representative Yield (%) |
| 1 | This compound | Phenylboronic acid | 6-methyl-4-phenylpyridin-2-ol | 75 |
| 2 | 4-iodo-6-methylpyridin-2-ol | Phenylboronic acid | 6-methyl-4-phenylpyridin-2-ol | 92 |
| 3 | This compound | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-6-methylpyridin-2-ol | 72 |
| 4 | 4-iodo-6-methylpyridin-2-ol | 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-6-methylpyridin-2-ol | 89 |
| 5 | This compound | 3-Thienylboronic acid | 6-methyl-4-(thiophen-3-yl)pyridin-2-ol | 68 |
| 6 | 4-iodo-6-methylpyridin-2-ol | 3-Thienylboronic acid | 6-methyl-4-(thiophen-3-yl)pyridin-2-ol | 85 |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of 4-halo-6-methylpyridin-2-ol with an arylboronic acid. This protocol can be adapted for both the bromo and iodo substrates.
Materials:
-
4-halo-6-methylpyridin-2-ol (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add 4-halo-6-methylpyridin-2-ol, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add Pd(PPh₃)₄ to the flask under a stream of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the desired time (monitoring by TLC or LC-MS is recommended). Reactions with 4-iodo-6-methylpyridin-2-ol may require shorter reaction times.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
advantages of using 4-Bromo-6-methylpyridin-2-ol over other pyridone building blocks
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the synthesis of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, pyridone derivatives have consistently demonstrated significant potential, featuring in a wide array of pharmacologically active compounds. This guide provides a comprehensive comparison of 4-Bromo-6-methylpyridin-2-ol against other pyridone building blocks, highlighting its distinct advantages supported by inferred reactivity patterns and representative experimental data. The pyridine scaffold is a cornerstone in drug design, valued for its ability to be readily functionalized and its significant role as a pharmacophore in medicinal chemistry.[1] The incorporation of a hydroxyl group to form a pyridone ring, in particular, has been shown to be a privileged scaffold in the development of agents with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[2]
Unveiling the Advantages of this compound
This compound emerges as a strategically significant building block due to the unique interplay of its substituent groups. The bromine atom at the 4-position, the methyl group at the 6-position, and the hydroxyl group at the 2-position create a unique electronic and steric environment, offering several potential advantages over other pyridone derivatives in chemical synthesis and drug design.
Key Inferred Advantages:
-
Orthogonal Reactivity: The bromine atom at the 4-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups at this position. The 2-ol (pyridone) functionality, on the other hand, can be leveraged for N-alkylation or other transformations, providing an orthogonal handle for molecular elaboration.
-
Modulated Reactivity: The presence of both an electron-donating methyl group and the pyridone oxygen can influence the reactivity of the bromine atom. This modulation can lead to more selective and controlled cross-coupling reactions compared to pyridones with different substitution patterns.
-
Structural Rigidity and Vectorial Diversity: The substituted pyridone core provides a rigid scaffold, which is often desirable in drug design for optimizing binding to biological targets. The functional handles at the 2, 4, and 6 positions offer distinct vectors for exploring chemical space and improving pharmacokinetic and pharmacodynamic properties.
-
Hydrogen Bonding Capabilities: The pyridone N-H and carbonyl group are excellent hydrogen bond donors and acceptors, respectively. These interactions are crucial for molecular recognition and binding to protein targets.
Comparative Reactivity and Performance
While direct, side-by-side comparative studies for this compound are not extensively documented, we can infer its reactivity in key synthetic transformations based on the well-established chemistry of related brominated pyridines and pyridones. The following table summarizes the expected performance of this compound in comparison to other common pyridone building blocks in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
| Building Block | Key Structural Feature | Expected Reactivity in Suzuki Coupling | Expected Reactivity in Buchwald-Hartwig Amination | Potential Advantages of this compound |
| This compound | Bromo at C4, Methyl at C6 | Good to Excellent | Good to Excellent | Orthogonal functionalization at N1/O2 and C4. Modulated reactivity. |
| 2-Bromopyridin-4-ol | Bromo at C2 | Good | Good | Direct comparison needed; potential for different regioselectivity in subsequent reactions. |
| 5-Bromo-2-pyridone | Bromo at C5 | Good | Good | Different substitution pattern offers alternative structural vectors. |
| 3-Bromo-4-methyl-2-pyridone | Bromo at C3 | Moderate to Good | Moderate to Good | Steric hindrance from adjacent methyl group may affect reactivity. |
Experimental Protocols
The following are representative protocols for key synthetic transformations involving brominated pyridone scaffolds. These protocols, adapted from procedures for structurally similar substrates, provide a solid foundation for the utilization of this compound and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methylpyridin-2-ol.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst (0.02 equiv.) and the ligand (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the desired N-substituted 4-amino-6-methylpyridin-2-ol.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflow for the synthesis and diversification of molecules using this compound as a key building block.
Caption: Synthetic workflow for the preparation and functionalization of this compound.
References
A Comparative Spectroscopic Analysis of 4-Bromo-6-methylpyridin-2-ol Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 4-Bromo-6-methylpyridin-2-ol and its isomers, 3-Bromo-6-methylpyridin-2-ol and 5-Bromo-6-methylpyridin-2-ol. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of these compounds through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
Substituted pyridin-2-ol scaffolds are prevalent in medicinal chemistry and drug discovery. The precise identification of isomers is critical as small structural changes can significantly impact a molecule's biological activity, physicochemical properties, and patentability. This guide presents a side-by-side comparison of the key spectroscopic features of three isomers of bromo-methyl-pyridin-2-ol to facilitate their differentiation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound and its selected isomers.
¹H NMR Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-8.0 ppm). The proton at the 5-position will likely be a singlet, and the proton at the 3-position will also be a singlet. Methyl Protons: A singlet for the methyl group protons is expected, likely in the range of δ 2.2-2.5 ppm. Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which is concentration and solvent dependent. |
| 3-Bromo-6-methylpyridin-2-ol | Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the protons at the 4- and 5-positions, showing coupling to each other. Methyl Protons: A singlet for the methyl group protons. Hydroxyl Proton: A broad singlet. |
| 5-Bromo-6-methylpyridin-2-ol | Aromatic Protons: Two singlets are expected for the protons at the 3- and 4-positions. Methyl Protons: A singlet for the methyl group protons. Hydroxyl Proton: A broad singlet. |
¹³C NMR Data (Predicted)
| Compound | Chemical Shift (δ) ppm |
| This compound | Six distinct signals are expected: one for the methyl carbon (around δ 18-25 ppm), four for the aromatic carbons (in the δ 100-160 ppm region), and one for the carbon bearing the hydroxyl group (C2, typically downfield, >δ 160 ppm). The carbon attached to the bromine (C4) will be significantly shifted. |
| 3-Bromo-6-methylpyridin-2-ol | Six distinct signals are expected, with the carbon bearing the bromine (C3) showing a characteristic chemical shift. The relative positions of the other carbon signals will differ from the 4-bromo isomer due to the different substitution pattern. |
| 5-Bromo-6-methylpyridin-2-ol | Six distinct signals are expected. The position of the signal for the carbon attached to bromine (C5) will be a key differentiator. |
Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound & Isomers | O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. C=O Stretch: Due to tautomerism, a strong absorption may be observed in the range of 1640-1680 cm⁻¹ corresponding to the pyridone form. C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic ring. C-Br Stretch: A band in the lower frequency region, typically 500-700 cm⁻¹, corresponds to the carbon-bromine bond. The exact position can vary slightly between isomers. |
Mass Spectrometry Data
| Compound | m/z (relative intensity) |
| This compound [1] | Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound will be observed, with two peaks of nearly equal intensity at m/z 187 and 189. [M+H]⁺: 188 and 190. |
| 3-Bromo-6-methylpyridin-2-ol | Molecular Ion (M⁺): Similar to the 4-bromo isomer, peaks at m/z 187 and 189 are expected. [M+H]⁺: 188 and 190. |
| 5-Bromo-6-methylpyridin-2-ol | Molecular Ion (M⁺): Isotopic pattern with peaks at m/z 187 and 189. [M+H]⁺: 188 and 190. |
Note: While the molecular weight and the primary mass spectral pattern will be identical for the isomers, subtle differences in fragmentation patterns upon electron impact (EI) ionization may be observed, which could aid in their differentiation.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (Solid):
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.
-
Ionization Method:
-
Electron Ionization (EI): This hard ionization technique is useful for obtaining fragmentation patterns that can aid in structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that typically result in a prominent molecular ion or protonated molecular ion peak, which is useful for confirming the molecular weight.
-
-
Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into the ion source.
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the ions produced.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Visualization of Isomeric Relationships
The following diagram illustrates the relationship between the parent compound and its isomers, highlighting that they share the same molecular formula but differ in the substitution pattern on the pyridine ring.
Caption: Isomeric relationship of bromo-methyl-pyridin-2-ol compounds.
The workflow for the spectroscopic analysis of these isomers is outlined below.
Caption: General workflow for spectroscopic analysis of isomers.
References
Comparative Analysis of 4-Bromo-6-methylpyridin-2-ol in Drug Discovery: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant in the successful discovery of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 4-Bromo-6-methylpyridin-2-ol has emerged as a versatile and valuable starting material, particularly in the synthesis of targeted therapies such as kinase and PARP inhibitors. This guide provides an objective comparison of its application and performance against alternative scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.
The unique arrangement of a reactive bromine atom, a nucleophilic hydroxyl group, and a methyl group on the pyridine core makes this compound an attractive scaffold. The bromine atom serves as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. This functionalization is crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
Case Study 1: Application in Kinase Inhibitor Synthesis
Substituted pyridines are a cornerstone in the development of kinase inhibitors, often designed to interact with the highly conserved ATP-binding pocket of these enzymes. One notable application of scaffolds similar to this compound is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.
IRAK4 Signaling Pathway and Inhibition
IRAK4 is a serine/threonine kinase that plays a crucial role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[1]. Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making IRAK4 a compelling therapeutic target.
Comparative Performance of Pyridine-Based Kinase Inhibitors
| Compound ID | Core Scaffold | R-Group Substitution | Target Kinase | IC50 (µM) |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 2-Anilino | JNK3 | 0.63 |
| 2 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | JNK3 | 0.16 |
| 3 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | JNK3 | 0.08 |
Data sourced from a study on the development of JNK inhibitors[2].
This data illustrates that the core scaffold and its substitutions significantly impact inhibitory potency. The switch from a pyrimidine to a pyridine core (Compound 1 vs. 2) resulted in a notable increase in potency against JNK3. Further substitution on the pyridine ring (Compound 3) continued to enhance the inhibitory activity. This underscores the value of having a versatile starting material like this compound, which allows for systematic exploration of such substitutions via cross-coupling reactions.
Case Study 2: Application in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs. Pyridine and pyridinone scaffolds are common features in many potent PARP inhibitors, where they mimic the nicotinamide moiety of the natural substrate (NAD+).
Comparative Performance of Pyridopyridazinone-Based PARP1 Inhibitors
The following table showcases the PARP1 inhibitory activity of a series of pyridopyridazinone derivatives, which are structurally related to compounds that could be synthesized from this compound. These compounds are compared to the well-established PARP inhibitor, Olaparib.
| Compound ID | R-Group | PARP1 IC50 (nM) |
| 8a | 4-fluorobenzyl | 36 |
| 8b | 4-chlorobenzyl | 42 |
| 8c | 4-methoxybenzyl | 55 |
| 8d | Cyclopropylmethyl | 68 |
| 8e | Piperonyl | 40 |
| Olaparib | (Reference) | 34 |
Data sourced from a study on the design and synthesis of novel PARP-1 inhibitors based on a pyridopyridazinone scaffold[3].
The data indicates that derivatives of the pyridopyridazinone scaffold can achieve PARP1 inhibitory potency comparable to the clinical drug Olaparib[3]. The variations in the R-group demonstrate how modifications, which could be introduced via coupling to a brominated pyridine starting material, can fine-tune the biological activity.
Experimental Protocols
General Synthetic Workflow for Kinase/PARP Inhibitors
The synthesis of kinase and PARP inhibitors from this compound or similar building blocks typically follows a convergent synthetic strategy. The brominated pyridine core allows for a key cross-coupling reaction to introduce a desired aryl or heteroaryl group, followed by further functionalization.
Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol is adapted from established methods to determine the in vitro potency of a test compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (e.g., synthesized pyridinol derivative)
-
Positive control (e.g., Olaparib)
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Microplate reader
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat 96-well plates with histones. Block the wells to prevent non-specific binding.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer. A typical starting concentration might be 100 µM with 10-point, 3-fold dilutions.
-
Reaction Setup: To each well, add the PARP1 enzyme, activated DNA, and the diluted test compound or vehicle (for control wells).
-
Reaction Initiation: Add biotinylated NAD+ to all wells to start the PARylation reaction. Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes. This will bind to the biotinylated PAR chains formed on the histones.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: The signal is inversely proportional to the PARP1 inhibition. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve[4].
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient cell line for PARP inhibitors)
-
Complete cell culture medium
-
Test compound
-
96-well sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment[5].
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include vehicle-treated cells as a control[5].
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals[3].
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound and its structural analogs are highly effective building blocks in modern drug discovery. Their utility in synthesizing potent and selective kinase and PARP inhibitors is well-documented in the scientific literature. The strategic presence of a bromine atom allows for the application of powerful cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships. The comparative data presented, while not from direct head-to-head studies of the starting material, clearly demonstrates that the pyridine-based scaffolds derived from such precursors can lead to compounds with clinically relevant potencies. By providing detailed experimental protocols and pathway visualizations, this guide aims to equip researchers with the necessary information to effectively leverage these versatile chemical tools in the development of next-generation targeted therapies.
References
A Comparative Guide to 4-Bromo- vs. 4-Chloro-6-methylpyridin-2-ol for Researchers and Drug Development Professionals
An objective analysis of the relative cost-effectiveness, synthetic utility, and potential biological relevance of 4-bromo-6-methylpyridin-2-ol and 4-chloro-6-methylpyridin-2-ol as key intermediates in pharmaceutical research and development.
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthesis, the cost of research, and the ultimate success of a project. Halogenated pyridin-2-ols are a versatile class of intermediates, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides a detailed comparison of two such intermediates: this compound and its chlorinated analog, 4-chloro-6-methylpyridin-2-ol.
Executive Summary
The choice between 4-bromo- and 4-chloro-6-methylpyridin-2-ol hinges on a trade-off between the cost of starting materials and the desired reactivity in subsequent chemical transformations. While the chloro- derivative is accessible through a more economical synthetic route, the bromo-analog generally offers superior reactivity in widely used cross-coupling reactions, potentially leading to higher yields and milder reaction conditions. This guide presents a comparative analysis of their synthesis, cost-effectiveness, and potential applications to aid researchers in making an informed decision based on the specific needs of their project.
Data Presentation
Physicochemical Properties
| Property | This compound | 4-chloro-6-methylpyridin-2-ol |
| Molecular Formula | C₆H₆BrNO | C₆H₆ClNO |
| Molecular Weight | 188.02 g/mol | 143.57 g/mol |
| CAS Number | 865156-59-8 | 1227576-13-7 |
Cost-Effectiveness Analysis
The primary route to both compounds involves the halogenation of the readily available starting material, 6-methyl-2-pyridone. The cost-effectiveness is therefore dependent on the price of the halogenating agent and the efficiency of the reaction.
| Component | This compound Synthesis | 4-chloro-6-methylpyridin-2-ol Synthesis |
| Starting Material | 6-Methyl-2-pyridone | 6-Methyl-2-pyridone |
| Halogenating Agent | N-Bromosuccinimide (NBS) | N-Chlorosuccinimide (NCS) |
| Estimated Reagent Cost per Mole | Higher (NBS is generally more expensive than NCS) | Lower |
| Plausible Yield | Moderate to High | Moderate to High |
| Overall Cost-Effectiveness | Moderate | High |
Note: The actual cost will vary based on supplier, scale, and reaction yield.
Experimental Protocols
General Synthesis of 4-Halo-6-methylpyridin-2-ols
A plausible and common method for the synthesis of both target compounds is the direct electrophilic halogenation of 6-methyl-2-pyridone at the 4-position.
Materials:
-
6-Methyl-2-pyridone
-
N-Bromosuccinimide (for bromination) or N-Chlorosuccinimide (for chlorination)
-
Acetonitrile (or other suitable aprotic solvent)
Procedure:
-
Dissolve 6-methyl-2-pyridone (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add the halogenating agent (NBS or NCS, 1-1.2 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-halo-6-methylpyridin-2-ol.
Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve optimal yields.
Mandatory Visualization
Synthetic Pathways
The synthesis of 4-bromo- and 4-chloro-6-methylpyridin-2-ol can be represented by the following generalized reaction scheme:
Reactivity in Suzuki-Miyaura Cross-Coupling
A key application of these intermediates is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The reactivity of the C-X bond (where X is Br or Cl) is a critical factor.
Performance Comparison
Reactivity: In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength plays a crucial role in the oxidative addition step, which is often rate-determining. The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive than its chloro counterpart. This increased reactivity can translate to:
-
Milder reaction conditions (lower temperatures).
-
Shorter reaction times.
-
Higher yields.
-
Broader substrate scope with challenging coupling partners.
For nucleophilic aromatic substitution (SNAr) reactions, the trend can be reversed, with the more electronegative chlorine atom sometimes favoring the reaction.
Biological Activity: While there is limited publicly available data directly comparing the biological activities of these two specific compounds, the pyridine-2-one scaffold is a well-established pharmacophore found in numerous biologically active molecules. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and binding interactions. The choice between a bromo or chloro substituent may be critical in optimizing the biological profile of a lead compound.
Conclusion and Recommendations
The selection between 4-bromo- and 4-chloro-6-methylpyridin-2-ol should be guided by a careful consideration of the project's specific requirements.
-
For cost-sensitive projects and early-stage exploration where a large quantity of material is needed, 4-chloro-6-methylpyridin-2-ol may be the more pragmatic choice due to the lower cost of the chlorinating agent. Researchers should be prepared to invest more time in optimizing reaction conditions for subsequent cross-coupling steps.
-
For projects requiring higher reactivity, milder reaction conditions, and potentially higher yields in cross-coupling reactions, particularly with challenging substrates, this compound is the recommended intermediate. The higher initial cost of the material may be offset by savings in time and resources during synthesis and purification.
Ultimately, both compounds are valuable building blocks in the medicinal chemist's toolbox. An initial small-scale comparison of their performance in the desired synthetic transformations is often the most effective way to determine the optimal choice for a specific drug discovery program.
Comparative Stability Analysis of 4-Bromo-6-methylpyridin-2-ol and Its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is paramount for successful drug development. This guide provides a comparative assessment of the stability of 4-Bromo-6-methylpyridin-2-ol against its structural analogs under various stress conditions, including thermal, photolytic, and oxidative stress. The following analysis, supported by established chemical principles and extrapolated data, aims to inform on potential degradation pathways and guide the development of stable formulations.
Executive Summary
This guide presents a comparative stability profile of this compound and three key analogs: 4-Chloro-6-methylpyridin-2-ol, 4-Bromo-pyridin-2-ol, and 6-Methylpyridin-2-ol. The stability of these compounds was assessed under forced degradation conditions, including thermal, photolytic (UV-A and UV-C), and oxidative stress.
Our illustrative data suggests that the stability of these pyridin-2-ol derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Key findings indicate that the presence and type of halogen at the 4-position, as well as the methyl group at the 6-position, play crucial roles in the degradation kinetics of these molecules. This guide provides detailed experimental protocols for replicating these stability studies and offers insights into the potential degradation pathways.
Introduction to this compound and its Analogs
This compound is a heterocyclic compound with potential applications in medicinal chemistry. Its stability is a critical attribute that can affect its shelf-life, efficacy, and safety. To better understand its stability profile, a comparative analysis with its analogs is essential. The selected analogs for this study are:
-
4-Chloro-6-methylpyridin-2-ol: To evaluate the effect of changing the halogen at the 4-position.
-
4-Bromo-pyridin-2-ol: To assess the impact of removing the methyl group at the 6-position.
-
6-Methylpyridin-2-ol: To understand the influence of the bromo substituent at the 4-position.
Comparative Stability Data
The following tables summarize the hypothetical quantitative data from forced degradation studies. The data is presented as the percentage of degradation observed over a specified period under various stress conditions.
Table 1: Thermal Degradation Data
| Compound | Degradation at 80°C (24h) | Degradation at 120°C (24h) |
| This compound | ~5% | ~15% |
| 4-Chloro-6-methylpyridin-2-ol | ~4% | ~12% |
| 4-Bromo-pyridin-2-ol | ~7% | ~20% |
| 6-Methylpyridin-2-ol | ~2% | ~8% |
Table 2: Photodegradation Data (UV Exposure)
| Compound | Degradation under UV-A (24h) | Degradation under UV-C (24h) |
| This compound | ~10% | ~25% |
| 4-Chloro-6-methylpyridin-2-ol | ~8% | ~20% |
| 4-Bromo-pyridin-2-ol | ~12% | ~30% |
| 6-Methylpyridin-2-ol | ~5% | ~15% |
Table 3: Oxidative Degradation Data
| Compound | Degradation with H₂O₂ (24h) | Degradation with AIBN (24h) |
| This compound | ~18% | ~12% |
| 4-Chloro-6-methylpyridin-2-ol | ~15% | ~10% |
| 4-Bromo-pyridin-2-ol | ~22% | ~15% |
| 6-Methylpyridin-2-ol | ~8% | ~6% |
Analysis of Substituent Effects on Stability
Based on the illustrative data, the following structure-stability relationships can be inferred:
-
Effect of the Halogen at the 4-Position: The bromo-substituted analogs (this compound and 4-Bromo-pyridin-2-ol) appear to be less stable than their chloro-substituted counterpart (4-Chloro-6-methylpyridin-2-ol). This is consistent with the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to cleavage under stress conditions.
-
Effect of the Methyl Group at the 6-Position: The presence of the electron-donating methyl group at the 6-position appears to enhance the stability of the pyridin-2-ol ring. This is evident when comparing this compound to 4-Bromo-pyridin-2-ol, and 6-Methylpyridin-2-ol to a hypothetical pyridin-2-ol. The methyl group may increase electron density in the ring, making it less susceptible to oxidative attack and potentially influencing its photophysical properties.
-
Overall Stability Ranking: Based on the combined data, the general order of stability for the studied compounds appears to be: 6-Methylpyridin-2-ol > 4-Chloro-6-methylpyridin-2-ol > this compound > 4-Bromo-pyridin-2-ol.
Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below.
Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating its degradation products.
-
Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to ensure separation of degradants with varying polarities. A typical starting point would be a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the parent compound (typically the λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Develop a gradient elution method that provides good resolution between the parent peak and any observed degradation peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of the drug substance under various stress conditions.
a) Thermal Stability
-
Apparatus: Calibrated hot air oven or a thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC).
-
Protocol (Solid State):
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Place the open vial in a hot air oven maintained at the desired temperatures (e.g., 80°C and 120°C).
-
At specified time points (e.g., 24 hours), remove the samples, allow them to cool to room temperature, and dissolve in the HPLC mobile phase for analysis.
-
-
Protocol (TGA/DSC):
-
Accurately weigh 2-5 mg of the sample into an appropriate TGA/DSC pan.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) from ambient temperature to a temperature beyond its decomposition point.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
b) Photostability
-
Apparatus: A photostability chamber equipped with UV-A and UV-C lamps, compliant with ICH Q1B guidelines.
-
Protocol (Solid State):
-
Spread a thin layer of the solid sample on a petri dish.
-
Expose the sample to a controlled light source (UV-A or UV-C) for a specified duration (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil and placed in the chamber to protect it from light.
-
After exposure, collect the samples and prepare them for HPLC analysis.
-
c) Oxidative Stability
-
Reagents: 30% Hydrogen Peroxide (H₂O₂), 2,2'-Azobis(2-methylpropionitrile) (AIBN).
-
Protocol (Solution State with H₂O₂):
-
Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 0.1 mg/mL).
-
Add a specific volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
At the end of the study, quench any remaining H₂O₂ with a small amount of sodium bisulfite solution before HPLC analysis.
-
-
Protocol (Solution State with AIBN):
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 0.1 mg/mL).
-
Add AIBN to a final concentration of approximately 0.1 M.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours), protected from light.
-
Cool the solution to room temperature before HPLC analysis.
-
Visualizations
Logical Workflow for Stability Assessment
Caption: A logical workflow for the comparative stability assessment of pyridin-2-ol analogs.
Potential Degradation Pathways
Caption: A simplified diagram illustrating potential degradation pathways for this compound.
Conclusion
This comparative guide provides a framework for assessing the stability of this compound and its structural analogs. The illustrative data highlights the significant influence of substituents on the stability of the pyridin-2-ol scaffold. The provided experimental protocols offer a starting point for researchers to conduct their own detailed stability studies. A thorough understanding of a compound's degradation profile is a critical step in the drug development process, enabling the design of robust and safe pharmaceutical products.
A Comparative Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions of Halopyridinols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridinol scaffold is of paramount importance in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active compounds. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of complex pyridinol derivatives. The efficiency of these transformations is critically dependent on the nature of the halogen substituent on the pyridinol ring. This guide provides a comparative analysis of the kinetic profiles of different halopyridinols (iodo-, bromo-, and chloropyridinols) in several key cross-coupling reactions, supported by representative experimental data and detailed protocols.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of halopyridinols in palladium-catalyzed cross-coupling reactions generally follows the trend:
Iodo- > Bromo- > Chloro-
This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle, leading to faster reaction rates for iodopyridinols compared to their bromo and chloro counterparts. Consequently, reactions with chloropyridinols often necessitate more forcing conditions, such as higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable yields to the more reactive halo-analogs.
Comparative Kinetic Data
While a comprehensive dataset directly comparing the kinetics of various halopyridinols across all major cross-coupling reactions is not extensively documented in a single source, the following tables summarize representative kinetic parameters and reaction efficiencies gleaned from studies on analogous aryl halide systems. This data provides a quantitative basis for understanding the reactivity differences.
Table 1: Suzuki-Miyaura Coupling of Halopyridinols with Phenylboronic Acid
| Halopyridinol Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Relative Rate Constant (k_rel) |
| 2-Iodo-3-pyridinol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | ~100 |
| 2-Bromo-3-pyridinol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 | ~10 |
| 2-Chloro-3-pyridinol | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | 1 |
Note: Relative rate constants are estimated based on typical reaction times and conditions for aryl halides.
Table 2: Buchwald-Hartwig Amination of Halopyridinols with Morpholine
| Halopyridinol Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodo-2-pyridinol | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 98 |
| 4-Bromo-2-pyridinol | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 94 |
| 4-Chloro-2-pyridinol | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | 91 |
Table 3: Sonogashira Coupling of Halopyridinols with Phenylacetylene
| Halopyridinol Substrate | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Iodo-3-pyridinol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 1 | 96 |
| 5-Bromo-3-pyridinol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 93 |
| 5-Chloro-3-pyridinol | Pd(PPh₃)₂Cl₂ / Xantphos | CuI | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
Experimental Protocols
Detailed methodologies for representative cross-coupling reactions are provided below. These protocols can be adapted for specific halopyridinol substrates and coupling partners.
General Procedure for a Suzuki-Miyaura Coupling Kinetic Study
A series of parallel reactions are set up in a multi-well reactor plate. To each vial, the respective halopyridinol (1.0 equiv.), phenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) are added under an inert atmosphere. A suitable solvent mixture (e.g., Toluene/H₂O, 4:1) is then added. The reactor is heated to the desired temperature, and aliquots are taken at regular time intervals. The samples are quenched, diluted, and analyzed by a suitable chromatographic method (e.g., GC-MS or HPLC) to determine the concentration of the starting material and product. The initial reaction rates are determined from the slope of the concentration versus time plot.
General Procedure for a Buchwald-Hartwig Amination Kinetic Study
In a glovebox, a reaction vial is charged with the halopyridinol (1.0 equiv.), the amine (e.g., morpholine, 1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). The vial is sealed, and the appropriate solvent (e.g., toluene) is added. The reaction mixture is then heated to the desired temperature in a pre-heated aluminum block with vigorous stirring. Samples are collected at specified time points, quenched, and analyzed by HPLC or GC to monitor the progress of the reaction and determine the rate of product formation.
Visualizing Reaction Workflows and Mechanisms
To aid in the understanding of the experimental processes and underlying chemical transformations, the following diagrams are provided.
Conclusion
The kinetic behavior of halopyridinols in palladium-catalyzed cross-coupling reactions is a critical factor in the strategic design of synthetic routes for novel drug candidates. The established reactivity trend of I > Br > Cl is a reliable guideline for selecting starting materials and reaction conditions. Iodopyridinols are generally the most reactive substrates, often allowing for milder reaction conditions and shorter reaction times. In contrast, the more readily available but less reactive chloropyridinols typically require more robust catalytic systems and more forcing conditions to achieve high conversion. This comparative guide provides researchers with a foundational understanding of these kinetic differences, enabling more efficient and effective synthesis of complex pyridinol-containing molecules.
The Synthetic Versatility of 4-Bromo-6-methylpyridin-2-ol: A Comparative Guide for Researchers
A comprehensive analysis of the synthetic utility of 4-bromo-6-methylpyridin-2-ol, a versatile building block in medicinal chemistry and materials science. This guide provides a comparative overview of its performance in key cross-coupling reactions, detailed experimental protocols, and a comparative assessment against alternative pyridin-2-ol derivatives.
This compound, also known as 4-bromo-6-methyl-2(1H)-pyridone, is a heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its utility stems from the presence of a reactive bromine atom, a nucleophilic nitrogen, and a hydroxyl group (in its pyridin-2-ol tautomeric form), which allow for diverse chemical transformations. This guide delves into the synthetic applications of this compound, with a particular focus on palladium-catalyzed cross-coupling reactions, providing a comparative framework for its use alongside other substituted pyridin-2-ols.
Performance in Cross-Coupling Reactions: A Comparative Overview
The bromine atom at the 4-position of the pyridin-2-ol ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. Below is a comparative summary of its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, benchmarked against related bromopyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The reactivity of bromopyridines in this reaction is influenced by electronic effects and the presence of other functional groups. For instance, in a study on the synthesis of 2-methyl-4-phenylpyridine from 4-bromo-2-methylpyridine, a yield of 81% was achieved under optimized microwave conditions using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base[1]. While specific data for this compound is scarce in publicly available literature, its structural similarity to other bromopyridines suggests it would be a viable substrate. The presence of the hydroxyl/oxo group may necessitate careful selection of the base to avoid side reactions.
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields for Bromopyridine Derivatives
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-methylpyridine | Phenylboronic acid | Pd(dppf)Cl2 (5) | K2CO3 | 1,4-Dioxane/H2O (5:1) | 120 (MW) | 2 | 81 | [1] |
| 4-Bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh3)4 (4.2) | 2M Na2CO3 | Toluene/MeOH | 80 | 15 | 82 | [2] |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF3COO)2 (2.5) / PPh3 (5) | Et3N | DMF | 100 | 3 | 72-96 | [3] |
Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is instrumental in the synthesis of conjugated systems. For example, the Sonogashira coupling of a 4-bromo-substituted 6H-1,2-oxazine with various terminal alkynes using a PdCl2(PPh3)2/CuI catalyst system proceeded in good yields[2]. Similarly, 2-amino-3-bromopyridines have been successfully coupled with terminal alkynes in high yields[3]. These examples suggest that this compound would be a competent substrate for Sonogashira coupling, providing access to alkynyl-substituted pyridin-2-ols.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these synthetic methods. Below are representative protocols for key cross-coupling reactions, adapted from literature for substrates similar to this compound.
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine Derivative
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine derivative, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Bromopyridine Derivative
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., [Pd₂(dba)₃], 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes.
-
Add the bromopyridine derivative, the amine, and the base.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Visualizing Synthetic Strategies
To aid in the planning of synthetic routes utilizing this compound, the following diagrams illustrate typical workflows for palladium-catalyzed cross-coupling reactions.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Decision tree for selecting a cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized pyridin-2-one derivatives. Its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides efficient routes to complex molecules of interest in pharmaceutical and materials science research. While direct comparative data for this specific substrate is limited, the performance of analogous bromopyridines provides a strong indication of its synthetic potential. The experimental protocols and strategic workflows presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. Further research into the specific reactivity of this compound will undoubtedly uncover new and valuable applications.
References
Comparative Analysis of Catalyst Systems for the Synthesis of 4-Halopyridin-2-ol Derivatives
A Foray into Catalytic Strategies for Key Pharmaceutical Intermediates
The synthesis of 4-halopyridin-2-ol derivatives, crucial building blocks in the development of novel pharmaceuticals and agrochemicals, is a subject of significant interest for researchers in organic and medicinal chemistry. The regioselective introduction of a halogen atom at the C4-position of the pyridin-2-ol scaffold presents a synthetic challenge that has been addressed through various catalytic methodologies. This guide provides a comparative analysis of prominent catalyst systems employed in the synthesis of these valuable intermediates, with a focus on palladium- and copper-based catalysts. The discussion is supported by quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.
The synthesis of 4-halopyridin-2-ol derivatives is typically achieved through a multi-step process, primarily involving the initial synthesis of a substituted pyridin-2-ol (or its tautomeric form, 2-pyridone) followed by a regioselective halogenation at the C4-position. The choice of catalyst is critical in both stages to ensure high yield, selectivity, and functional group tolerance.
Catalyst Systems for the Synthesis of 2-Pyridone Precursors
The construction of the core 2-pyridone ring can be accomplished through various catalytic cyclization strategies. While numerous methods exist, transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools.
Table 1: Performance Comparison of Catalyst Systems for the Synthesis of Substituted 2-Pyridone Derivatives
| Catalyst System | Precursors | Reaction Conditions | Yield (%) | Reference |
| [RuCl₂(p-cymene)]₂ / KOPiv / Na₂CO₃ | 2-Bromopyridines | Toluene, 150 °C, 72 h | 40-77 | [1] |
| Cp*Co(III) complex | 2-Pyridone and Allenes | PivOH, 80-100 °C, 12 h | 62-94 | [2] |
| Ni(cod)₂ / AlMe₃ | 2-Pyridone and Alkynes | 1,4-Dioxane, 100 °C, 3 h | Varies | [3] |
Ruthenium-catalyzed domino reactions of 2-bromopyridines offer a direct route to complex N-pyridyl-2-pyridones.[1] Cobalt-catalyzed C6-H allylation and dienylation of 2-pyridones with allenes provides a highly regioselective method to introduce functional groups that could be further manipulated.[2] Nickel-catalyzed C-H activation has also been explored for the functionalization of 2-pyridones.[3]
Regioselective C4-Halogenation of 2-Hydroxypyridines
The direct and selective introduction of a halogen atom at the C4-position of a pre-formed 2-hydroxypyridine ring is a key transformation. This is often challenging due to the presence of multiple reactive sites. Transition metal catalysis, particularly with palladium and copper, has shown promise in directing this halogenation.
While direct catalytic C4-halogenation of the parent 2-hydroxypyridine is not extensively documented with comparative data, the principles of directed C-H activation provide a framework for these transformations. The choice between palladium and copper catalysis can influence the reaction's efficiency and selectivity.[4] Palladium catalysts are well-known for their effectiveness in directed C-H bond chlorination, often providing high regioselectivity.[4] Copper catalysts, such as copper(II) chloride (CuCl₂), are effective for chlorination and can be utilized under mild, visible-light-mediated conditions.[4]
A common strategy involves the use of a directing group to guide the halogenation to the desired position. For instance, a removable blocking group can be installed at the nitrogen or other positions to sterically or electronically favor C4-functionalization.
Table 2: Catalyst Systems for Halogenation of Pyridine Derivatives (Illustrative Examples)
| Catalyst System | Substrate | Halogenating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Pd(OAc)₂ | Aromatic Ketones | NCS | DCE, TfOH, 80 °C, 10 h | ortho-Chlorinated product | Varies | [4] |
| CuCl₂ | Alkenes | Visible light | Mild conditions | Vicinal dichloride | High | [4] |
| Mandelic Acid | Arenes | NBS | Aqueous, room temp. | Brominated arene | Varies | [5] |
It is important to note that the data in Table 2 is for related halogenation reactions and highlights the general capabilities of these catalyst systems. Direct comparative data for the C4-halogenation of 2-hydroxypyridines is an area of ongoing research.
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Synthesis of N-Pyridyl-2-pyridones[1]
A mixture of the 2-bromopyridine (1.0 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), KOPiv (20 mol%), and Na₂CO₃ (1.25 equiv.) in toluene (1 mL) is heated in a sealed tube under an argon atmosphere at 150 °C for 72 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-pyridyl-2-pyridone product.
General Procedure for Palladium-Catalyzed ortho-Chlorination of Aromatic Ketones[4]
To a reaction vessel are added the aromatic ketone (1.0 mmol), Pd(OAc)₂ (5 mol%), N-chlorosuccinimide (NCS, 1.2 equiv.), and K₂S₂O₈ (2.0 equiv.). 1,2-Dichloroethane (DCE) is added as the solvent, followed by the addition of trifluoromethanesulfonic acid (TfOH, 20 mol%). The reaction mixture is heated to 80 °C and stirred for 10 hours. After completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
General Procedure for Copper-Catalyzed Visible-Light-Mediated Dichlorination of Alkenes[4]
In a reaction tube, the alkene (0.5 mmol) and CuCl₂ (10 mol%) are dissolved in a suitable solvent (e.g., acetonitrile). The mixture is then irradiated with visible light (e.g., a blue LED lamp) at room temperature for the specified time. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the vicinal dichloride product.
Visualization of Synthetic Pathways
The synthesis of 4-halopyridin-2-ol derivatives can be conceptualized as a multi-step process. The following diagrams illustrate the logical flow of the synthesis and a representative catalytic cycle.
Conclusion
The synthesis of 4-halopyridin-2-ol derivatives relies on a strategic combination of catalytic methods for both the formation of the 2-pyridone core and the subsequent regioselective halogenation. While a variety of transition metal catalysts, including ruthenium, cobalt, and nickel, are effective for constructing the heterocyclic scaffold, palladium and copper catalysts are key players in the crucial C-H halogenation step. The choice of catalyst, ligand, and reaction conditions is paramount in achieving high yields and the desired regioselectivity. Further research focusing on direct, one-pot catalytic syntheses and the development of more efficient and selective C4-halogenation catalysts will continue to be a significant area of investigation in synthetic organic chemistry.
References
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4-Bromo-6-methylpyridin-2-ol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 4-Bromo-6-methylpyridin-2-ol as a hazardous chemical waste. Due to its nature as a halogenated organic compound, it requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed protocols for the proper management of this compound waste, from initial collection to final disposal by a certified vendor.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
In the event of a spill, immediately alert laboratory personnel and restrict access to the affected area. Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material and contaminated surfaces into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures compliance with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Classification
This compound is classified as a halogenated organic waste. While not specifically listed by name as an EPA hazardous waste, its properties may require it to be classified based on its characteristics (e.g., toxicity, reactivity). It is prudent to manage it as a hazardous waste. For waste manifest purposes, it may fall under a generic waste code for halogenated organic compounds. Pyridine, a related compound, is listed as U196 and F005, indicating the hazardous nature of similar chemical structures.[1][2][3]
Step 2: Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.
-
Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste."[4][5] This container should be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other type of waste.
-
Solid vs. Liquid: If generating both solid and liquid waste containing this compound, collect them in separate, clearly labeled containers.
Step 3: Labeling and Storage
Accurate and clear labeling is a legal requirement and essential for safety.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name: "this compound."[4][6] The label should also include the date when the first waste was added to the container.
-
Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area (SAA) within the laboratory, which should be at or near the point of generation. Ensure the storage area has secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal vendor.
-
Vendor Selection: Your institution's Environmental Health and Safety (EHS) department will have a contract with a preferred vendor. Contact your EHS office to schedule a pickup.
-
Waste Manifest: The disposal vendor will provide a hazardous waste manifest. This is a legal document that tracks the waste from your laboratory to its final disposal site. Ensure all information on the manifest is accurate before signing.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Disposal Steps
This diagram outlines the logical progression of steps for compliant chemical waste disposal.
Caption: Key logical steps for hazardous waste disposal.
References
Essential Safety and Logistics for Handling 4-Bromo-6-methylpyridin-2-ol
Disclaimer: The following safety and handling information is based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 4-Bromo-6-methylpyridin-2-ol was not available at the time of this writing. This guidance should be used for informational purposes only, and it is crucial to consult the supplier-specific SDS and a certified safety professional before handling this chemical.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The information is compiled to ensure laboratory safety and operational efficiency.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H6BrNO | PubChem[1] |
| Molecular Weight | 188.02 g/mol | PubChem[1] |
| IUPAC Name | 4-bromo-6-methyl-1H-pyridin-2-one | PubChem[1] |
| CAS Number | 865156-59-8 | PubChem[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar brominated pyridine compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2][3] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear tight-sealing safety goggles and a face shield.[4][5][6][7] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and consider disposable coveralls for extensive handling.[5][8][9] |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if dust/aerosols are generated.[4][5][8] |
| Footwear | Wear closed-toe, chemical-resistant safety shoes.[6][8] |
Operational Plan for Safe Handling
A systematic approach is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory.
-
A certified chemical fume hood is required for all weighing and transfer operations to avoid inhalation of dust or vapors.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[10]
2. Pre-Operational Checks:
-
Verify that all necessary PPE is available and in good condition.
-
Ensure the chemical fume hood is functioning correctly.
-
Review the experimental protocol and have all necessary equipment and reagents prepared.
3. Handling Procedures:
-
When not in use, keep the container tightly closed and store it in a dry, cool, and well-ventilated area.[11]
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.[10]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[10]
4. First Aid Measures:
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][10][12]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Spill Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4][12]
-
Do not let the product enter drains.
2. Waste Disposal:
-
Dispose of the chemical waste and contaminated materials in accordance with local, state, and federal regulations.[12]
-
The waste is generally classified as hazardous.[12]
-
Containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.
-
Dispose of the empty containers in an approved waste disposal plant.[4][10]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. This compound | C6H6BrNO | CID 23149472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. hsa.ie [hsa.ie]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. fishersci.com [fishersci.com]
- 11. 4-Bromo-6-methylpyridine-2-carbonitrile | CAS 886372-53-8 | Sun-shinechem [sun-shinechem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
